Gdc-0077

Catalog No.
S528759
CAS No.
2060571-02-8
M.F
C18H19F2N5O4
M. Wt
407.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gdc-0077

CAS Number

2060571-02-8

Product Name

Gdc-0077

IUPAC Name

(2S)-2-[[2-[(4S)-4-(difluoromethyl)-2-oxo-1,3-oxazolidin-3-yl]-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepin-9-yl]amino]propanamide

Molecular Formula

C18H19F2N5O4

Molecular Weight

407.4 g/mol

InChI

InChI=1S/C18H19F2N5O4/c1-9(16(21)26)22-10-2-3-11-13(6-10)28-5-4-24-7-14(23-17(11)24)25-12(15(19)20)8-29-18(25)27/h2-3,6-7,9,12,15,22H,4-5,8H2,1H3,(H2,21,26)/t9-,12-/m0/s1

InChI Key

SGEUNORSOZVTOL-CABZTGNLSA-N

SMILES

CC(C(=O)N)NC1=CC2=C(C=C1)C3=NC(=CN3CCO2)N4C(COC4=O)C(F)F

solubility

Soluble in DMSO

Synonyms

GDC-0077; GDC 0077; GDC0077; inavolisibum

Canonical SMILES

CC(C(=O)N)NC1=CC2=C(C=C1)C3=NC(=CN3CCO2)N4C(COC4=O)C(F)F

Isomeric SMILES

C[C@@H](C(=O)N)NC1=CC2=C(C=C1)C3=NC(=CN3CCO2)N4[C@@H](COC4=O)C(F)F

The exact mass of the compound Gdc-0077 is 407.1405 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inavolisib discovery and preclinical development

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

Inavolisib was engineered as a highly selective ATP-competitive inhibitor of the phosphatidylinositol 3-kinase alpha (PI3Kα) catalytic subunit p110α, with a designed dual mechanism of action [1] [2].

  • Selective Inhibition: Its molecular structure features a benzoxazepin-oxazolidinone scaffold that enables specific interactions within the ATP-binding pocket of PI3Kα. Key interactions include hydrogen bonding with Val828 and conformation-specific recognition of mutant helical domains like E545, conferring over 300-fold selectivity for PI3Kα compared to other Class I isoforms (PI3Kβ, δ, and γ) [1] [2].
  • Mutant p110α Degradation: A defining characteristic of Inavolisib is its ability to induce selective degradation of mutant p110α protein. This process is Receptor Tyrosine Kinase (RTK)-dependent. The binding of Inavolisib stabilizes an open conformation in mutant p110α, exposing lysine residues for ubiquitination. Concurrently, pathway inhibition relieves negative feedback on RTKs, promoting the recruitment of E3 ubiquitin ligases and subsequent proteasomal degradation of the mutant protein [3] [2].

The diagram below illustrates this unique dual mechanism.

G Inavolisib Inavolisib PI3Kalpha_mut Mutant PI3Kα (p110α/p85) Inavolisib->PI3Kalpha_mut 1. Binds & Inhibits Inavolisib->PI3Kalpha_mut 2. Induces Degradation PI3Kalpha_wt Wild-type PI3Kα (p110α/p85) PIP3 PIP3 PI3Kalpha_wt->PIP3 Catalyzes PI3Kalpha_mut->PIP3 Catalyzes Degradation Ubiquitination & Proteasomal Degradation PI3Kalpha_mut->Degradation PIP2 PIP2 PIP2->PIP3 Conversion AKT AKT PIP3->AKT Activates mTOR mTOR Signaling AKT->mTOR Activates CellGrowth Cell Growth Proliferation mTOR->CellGrowth Promotes

Preclinical Characterization and Optimization

The following tables summarize key preclinical data that established the pharmacologic profile of Inavolisib and supported its advancement to clinical trials.

Table 1: In Vitro Biochemical and Cellular Profile of Inavolisib [1] [3] [2]

Parameter Finding Significance
PI3Kα IC₅₀ 0.038 nM (H1047R mutant) High potency against common oncogenic mutant
Selectivity (vs. PI3Kβ/δ/γ) >300-fold Minimizes off-target toxicity potential
Mechanism of Degradation RTK-dependent, proteasome-mediated (e.g., NEDD4L ligase) Sustained pathway suppression by reducing target protein levels
Degradation Selectivity ~80-90% reduction in mutant p110α vs. ~15-25% in wild-type High therapeutic index for PIK3CA-mutated tumors
Cellular Effects Inhibition of p-AKT, reduced proliferation, induced apoptosis Confirms on-target mechanism and anti-tumor efficacy

Table 2: In Vivo Pharmacokinetic and Efficacy Profile (Preclinical Models) [1] [4] [2]

Parameter Finding Significance
Oral Bioavailability High (76% in humans) [4] Favorable for oral dosing
In Vivo Exposure Excellent Supports once-daily dosing regimen
Efficacy in Xenografts Significant tumor growth inhibition in PIK3CA-mutant models Proof-of-concept for anti-tumor activity
Duration of Action p-AKT suppression sustained for >72 hours post-dose Correlates with durable degradation of mutant p110α
Synergy with CDK4/6i Enhanced efficacy in combination with palbociclib [2] Rationale for clinical combination regimen

Discovery and Optimization Workflow

The discovery of Inavolisib was a structure-based drug design campaign focused on achieving mutant selectivity and optimal drug-like properties.

G Start Lead Compound Series (Benzoxazepin-oxazolidinone) Step1 Structure-Based Design (Exploit isoform-specific binding site residues) Start->Step1 Step2 Achieve High PI3Kα Potency & Selectivity Step1->Step2 Step3 Identify Degradation Capability of Mutant p110α Step2->Step3 Step4 Optimize Pharmacokinetic Properties (e.g., bioavailability) Step3->Step4 Step5 In Vivo Efficacy Validation (PIK3CA-mutant xenograft models) Step4->Step5 End Selection of Clinical Candidate (GDC-0077 / Inavolisib) Step5->End

Key milestones in this workflow included [1]:

  • Lead Identification: Starting from a benzoxazepin-oxazolidinone scaffold.
  • Selectivity Optimization: Using structural insights to engineer compounds with >300-fold selectivity for PI3Kα over other isoforms.
  • Degradation Mechanism: The serendipitous discovery and subsequent mechanistic elucidation of the mutant-selective p110α degradation capability, a key differentiator from earlier PI3K inhibitors [3].
  • PK Optimization: Fine-tuning of the molecule to achieve excellent in vivo exposure and a pharmacokinetic profile suitable for once-daily oral dosing.
  • In Vivo Validation: Demonstration of significant efficacy in PIK3CA-mutant xenograft models, both as a monotherapy and in combination with other agents.

Rationale for Combination with CDK4/6 Inhibitors

The PI3K and CDK4/6 pathways are highly interconnected in hormone receptor-positive (HR+) breast cancer, creating a strong biological rationale for combination therapy [5] [2].

  • Overcoming Resistance: PIK3CA mutations are a known mechanism of resistance to CDK4/6 inhibitors. Combining these agents simultaneously targets two key oncogenic drivers.
  • Synergistic Signaling Blockade: Preclinical studies show that the combination of Inavolisib and palbociclib achieves a more profound and sustained cell cycle arrest and enhances apoptosis by coordinately suppressing the pRB-E2F and mTORC1/2 signaling axes [2].
  • Preclinical Validation: This combination strategy demonstrated significant antitumor activity in various PIK3CA-mutated xenograft models, providing a direct rationale for the INAVO120 Phase III clinical trial design [2].

Current Status and Further Research

The successful preclinical development of Inavolisib led to its first FDA approval in October 2024 for use with palbociclib and fulvestrant in PIK3CA-mutated, HR+/HER2- advanced breast cancer [6] [7]. This approval was based on the Phase III INAVO120 trial, which showed the regimen significantly improved progression-free survival [7] [8].

Research continues to fully elucidate the precise molecular partners involved in the degradation mechanism and to explore Inavolisib's efficacy in other PIK3CA-mutated solid tumors [3]. Several Phase III trials (e.g., INAVO121, INAVO122, INAVO123) are ongoing to evaluate its utility in other breast cancer settings [9] [8].

References

Comprehensive Technical Guide: PI3K/AKT/mTOR Pathway and PIK3CA Mutations in Cancer Therapeutics

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR (PAM) pathway represents one of the most critically dysregulated signaling networks in human cancer, functioning as a master cellular regulator that controls essential processes including cell survival, proliferation, growth, and metabolism. This highly conserved signal transduction pathway in eukaryotic cells promotes cell survival, cell growth, and cell cycle progression in response to external stimuli. Growth factor signaling to transcription factors in the PAM axis is highly regulated by multiple cross-interactions with several other signaling pathways, and dysregulation of this precise signal transduction can predispose to cancer development. The PAM pathway is the most frequently activated signaling pathway in human cancer, with aberrations occurring in approximately 50% of all tumors, and is often implicated in resistance to anticancer therapies. The dysfunctional activation of this pathway can occur through various mechanisms, including hyperactivity of PI3K, loss of function of the tumor suppressor PTEN, gain-of-function mutations in AKT, and overactivation of upstream receptor tyrosine kinases (RTKs). Understanding the molecular intricacies of this pathway and its dysregulation in cancer has become paramount for developing effective targeted therapies and overcoming treatment resistance. [1] [2]

Pathway Fundamentals and Cancer Biology

Core Pathway Components and Signaling Mechanism

The PI3K/AKT/mTOR pathway operates through a carefully orchestrated sequence of molecular events that transduce signals from cell surface receptors to intracellular targets:

  • Pathway Initiation: Signaling begins when growth factors (e.g., EGF, IGF-1, VEGF) bind to their respective receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to receptor autophosphorylation and activation. [1]
  • PI3K Activation: Activated receptors recruit and activate Class I PI3K enzymes, which exist as heterodimers consisting of a p85 regulatory subunit and a p110 catalytic subunit. The PI3K complex then phosphorylates the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). [2] [3]
  • AKT Recruitment and Activation: PIP3 serves as a docking site for AKT (protein kinase B) and PDK1, bringing these kinases to the plasma membrane. AKT undergoes phosphorylation at two critical sites: Thr308 by PDK1 and Ser473 by mTOR complex 2 (mTORC2), resulting in full AKT activation. [3]
  • Downstream Signaling: Activated AKT phosphorylates numerous downstream substrates, including mTOR complex 1 (mTORC1), which subsequently phosphorylates key effectors such as p70 ribosomal protein S6 kinase (p70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1) to promote protein synthesis, cell growth, and proliferation. [2]

The pathway is tightly regulated by the tumor suppressor PTEN (phosphatase and tensin homolog), which dephosphorylates PIP3 back to PIP2, thereby acting as a critical negative regulator of PAM signaling. Loss of PTEN function results in sustained pathway activation and is a common occurrence in many cancers. [1] [2]

Pathological Activation in Cancer

Dysregulation of the PAM pathway in cancer occurs through several well-characterized mechanisms:

  • Receptor Tyrosine Kinase Overactivation: Amplification, overexpression, or mutational activation of RTKs (EGFR, FGFR, PDGFR, VEGFR, etc.) leads to constitutive pathway stimulation independent of physiological growth signals. [1]
  • PI3K Mutations and Amplifications: The PI3K catalytic subunit alpha (PIK3CA) gene encoding the p110α subunit is among the most frequently mutated oncogenes in human cancer, with characteristic hotspot mutations (e.g., E542K, E545K in exon 9; H1047R in exon 20) that enhance enzymatic activity or disrupt regulatory constraints. [1] [4]
  • PTEN Inactivation: Loss-of-function mutations, deletions, or epigenetic silencing of PTEN occurs across multiple cancer types, leading to accumulated PIP3 and constitutive AKT activation. [1]
  • AKT Mutations and Amplifications: Gain-of-function mutations in AKT genes (particularly AKT1 E17K) and gene amplifications result in enhanced AKT signaling independent of upstream activation. [1]

Table 1: Prevalence of PIK3CA Mutations Across Major Cancer Types

Cancer Type Mutation Prevalence Most Common Hotspots Co-occurring Alterations
Breast Cancer 30-40% H1047R, E545K, E542K PTEN loss, CDK4/6 dysregulation
Colorectal Cancer 16.9-30.6% H1047R, E545K KRAS mutations, MSI-H
Endometrial Cancer 24-39% H1047R, E545K PTEN mutations, KRAS mutations
Bladder Cancer 7.1-35.5% H1047R, E545K FGFR3 mutations
Gliomas 0-30% (variable) H1047R PTEN deletion, EGFR amplification
Gastric Cancer 5.0-20.0% H1047R, E545K PTEN mutations, KRAS mutations
Head and Neck SCC ~30% (HPV+) H1047R, E545K PTEN loss, HPV integration

[4] [1] [2]

PIK3CA Mutations: Molecular Characterization and Functional Consequences

Hotspot Mutations and Mechanistic Insights

PIK3CA mutations cluster predominantly in two main regions of the gene: the helical domain (exon 9) and the kinase domain (exon 20), with distinct mechanisms of pathway activation:

  • Helical Domain Mutations (E542K, E545K): These mutations occur in the region encoding the helical phosphatidylinositol kinase homology domain and function primarily by disrupting the inhibitory interaction between the p110α catalytic subunit and the p85 regulatory subunit, thereby relieving intrinsic inhibition and leading to constitutive PI3K activation. [1]
  • Kinase Domain Mutations (H1047R): This hotspot mutation adjacent to the end of the catalytic domain enhances the membrane binding affinity of p110α, facilitating access to phospholipid substrates and increasing lipid kinase activity. The H1047R variant is associated with a more aggressive phenotype in several cancers, including glioma and breast cancer. [3] [1]

These mutations result in ligand-independent pathway activation, enhanced downstream signaling, and contribute to multiple oncogenic processes, including uncontrolled proliferation, evasion of apoptosis, metabolic reprogramming, and treatment resistance.

Functional Consequences of PIK3CA Mutations

The biological impact of PIK3CA mutations extends beyond simple pathway activation to include complex rewiring of cellular processes:

  • Metabolic Reprogramming: PIK3CA-mutant cells demonstrate enhanced glycolytic activity and mitochondrial respiration, supporting increased bioenergetic and biosynthetic demands of proliferating cancer cells. [5]
  • Immune and Inflammatory Signaling: Recent research has revealed that PIK3CA mutations establish distinct molecular signatures associated with enrichment of immune cytokine signaling, including upregulation of IL-6, IL-8, and MCP-1, potentially contributing to the inflamed tumor microenvironment observed in certain cancers. [5]
  • Therapeutic Resistance: PIK3CA mutations can promote intrinsic and acquired resistance to various cancer therapies, including endocrine therapies in breast cancer, targeted agents, and conventional chemotherapy. [1] [2]
  • Cellular Plasticity: Mutant PIK3CA signaling promotes epithelial-mesenchymal transition (EMT) and metastatic progression through its impact on cell migration, invasion, and adaptation to microenvironmental stresses. [1]

Table 2: Functional Classification of PIK3CA Mutations and Their Clinical Associations

Mutation Type Domain Molecular Consequence Clinical Associations
H1047R Kinase Enhanced membrane binding More aggressive disease, earlier recurrence
E545K Helical Disrupted p85 inhibition Altered metabolism, drug resistance
E542K Helical Disrupted p85 inhibition Moderate pathway activation
N345K C2 Unknown Rare, variable response
C420R ABD Disrupted p85 binding Rare, mild activation
M1043I Kinase Altered kinase activity Variable clinical impact
G1049S Kinase Enhanced membrane binding Similar to H1047R

[1] [3] [5]

Therapeutic Targeting of the PAM Pathway

Approved Inhibitors and Clinical Applications

Therapeutic targeting of the PAM pathway has yielded several clinically approved agents, primarily in hormone receptor-positive breast cancer:

  • mTOR Inhibitors: Everolimus is approved in combination with exemestane for postmenopausal women with HR-positive/HER2-negative advanced breast cancer following failure of letrozole or anastrozole therapy. [2]
  • PI3Kα Inhibitors: Alpelisib is approved in combination with fulvestrant for treating PIK3CA-mutated, HR-positive/HER2-negative advanced breast cancer in men and postmenopausal women whose disease has progressed during or after endocrine therapy. Inavolisib has received recent approval in combination with palbociclib and fulvestrant for endocrine-resistant, PIK3CA-mutated HR-positive/HER2-negative locally advanced or metastatic breast cancer. [2]
  • AKT Inhibitors: Capivasertib is approved in combination with fulvestrant for patients with HR-positive/HER2-negative, locally advanced or metastatic breast cancer exhibiting one or more PIK3CA/AKT1/PTEN alterations who have progressed on at least one endocrine-based regimen. [2]
Resistance Mechanisms and Overcoming Therapeutic Challenges

Despite the clinical success of PAM pathway inhibitors, therapeutic efficacy is often limited by both de novo and acquired resistance:

  • Feedback Loop Activation: Inhibition at one node frequently results in compensatory signaling through parallel pathways or feedback mechanisms, such as RTK upregulation, IRS-1 feedback, or mTORC1/S6K-mediated suppression of PI3K signaling. [1]
  • Genomic Co-alterations: The presence of concomitant genetic alterations, such as KRAS mutations or PTEN loss, can diminish the effectiveness of PI3K inhibitors and contribute to primary resistance. [1]
  • Kinome Rewiring: Tumor cells demonstrate remarkable plasticity through kinome reprogramming, activating alternative survival pathways such as MAPK signaling following PI3K inhibition. [5]
  • Metabolic Adaptations: PIK3CA-mutant cells can undergo metabolic reprogramming that bypasses dependency on the canonical pathway, maintaining energy production and redox homeostasis despite pathway inhibition. [5]

Strategies to overcome resistance include rational combination therapies targeting complementary pathways, vertical pathway inhibition at multiple nodes, and adaptive therapy approaches that account for tumor evolution under selective pressure.

Adverse Event Management

The clinical application of PAM pathway inhibitors is complicated by characteristic class-specific toxicities that require proactive management:

  • Hyperglycemia: PI3K inhibitors frequently cause insulin resistance through disruption of insulin signaling, requiring regular glucose monitoring, concomitant use of metformin, and occasionally insulin sensitizers. [2]
  • Rash: Maculopapular eruptions and other cutaneous toxicities are common with PI3K inhibitors, managed with prophylactic antihistamines, topical corticosteroids, and occasionally dose modifications. [2]
  • Stomatitis: mTOR inhibitors like everolimus cause mTOR inhibitor-associated stomatitis (mIAS), which can be managed with specialized oral hygiene protocols and dose delays or reductions when severe. [2] [6]
  • Hepatotoxicity: Elevated transaminases occur with certain AKT and PI3K inhibitors, requiring regular liver function monitoring and dose adjustments based on severity. [2]

Experimental Approaches for Pathway Investigation

Core Methodologies for Pathway Analysis

Comprehensive investigation of the PAM pathway requires integrated experimental approaches spanning genomic, biochemical, and functional analyses:

  • Genomic Alteration Detection:

    • Next-Generation Sequencing (NGS): Utilize comprehensive genomic profiling panels to detect PIK3CA mutations, PTEN alterations, AKT mutations, and co-occurring genomic events. DNA extraction from FFPE or fresh tissue should follow standardized protocols with appropriate quality controls. Recommended sequencing depth: >500x for solid tumors, with analytical validation for variant detection at ≥5% allele frequency. [4]
    • RT-PCR and Digital PCR: Employ for highly sensitive detection of specific hotspot mutations (e.g., H1047R, E545K) in liquid biopsies or limited tissue samples, enabling quantitative assessment of mutant allele frequency. [4]
  • Pathway Activation Assessment:

    • Western Blot Analysis: Process cells or tissue lysates using RIPA buffer with protease and phosphatase inhibitors. Perform SDS-PAGE with 30-50μg total protein, transfer to PVDF membranes, and probe with phospho-specific antibodies against key pathway nodes: p-AKT (Ser473), p-S6 (Ser235/236), p-4EBP1 (Thr37/46), and corresponding total proteins. Use β-actin or GAPDH as loading controls. [5]
    • Immunohistochemistry (IHC): Implement validated phospho-specific antibodies on FFPE tissue sections to assess spatial distribution of pathway activation within tumor contexts, evaluating both intensity and distribution of staining. [2]
  • Functional Characterization:

    • CRISPR/Cas9 Genome Editing: To model specific PIK3CA mutations, design sgRNAs targeting exon 9 or 20 along with HDR templates containing desired mutations. Transfert cells with ribonucleoprotein complexes using electroporation or lipid-based methods. Validate editing efficiency via Sanger sequencing and single-cell clone isolation for homozygous mutant generation. [5]
    • Cell Viability and Drug Sensitivity Assays: Plate cells in 96-well formats (5,000-10,000 cells/well), treat with serial dilutions of pathway inhibitors (alpelisib, capivasertib, everolimus), and assess viability after 72-96 hours using ATP-based or resazurin reduction assays. Calculate IC50 values using four-parameter logistic curves. [5]
Advanced Functional Assays
  • Metabolic Profiling:

    • Glycolytic Stress Testing: Utilize Seahorse XF Analyzers to measure extracellular acidification rate (ECAR) under basal conditions and in response to glucose, oligomycin, and 2-DG to assess glycolytic function in PIK3CA-mutant versus wild-type cells. [5]
    • Mitochondrial Respiration Assays: Measure oxygen consumption rate (OCR) in response to modulators (oligomycin, FCCP, rotenone/antimycin A) to evaluate oxidative phosphorylation capacity in engineered cell lines. [5]
  • Cytokine and Signaling Network Analysis:

    • Multiplex ELISA: Quantify secreted cytokines and chemokines (IL-6, IL-8, MCP-1) in cell culture supernatants using magnetic bead-based multiplex arrays according to manufacturer protocols. Normalize concentrations to cell number or total protein. [5]
    • Phospho-Receptor Tyrosine Kinase Arrays: Implement proteome profiler arrays to simultaneously assess activation of multiple RTKs following pathway inhibition to identify compensatory mechanisms. [1]

The following diagram illustrates the core signaling mechanism of the PI3K/AKT/mTOR pathway and key sites of dysregulation in cancer:

G PI3K/AKT/mTOR Pathway Signaling and Oncogenic Alterations RTK Receptor Tyrosine Kinase (EGFR, FGFR, etc.) PI3K PI3K Complex (p85 + p110) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Recruitment PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylation (Inactivation) mTORC2 mTORC2 AKT->mTORC2 Feedback TSC TSC1/TSC2 Complex AKT->TSC Inhibition Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes mTORC2->AKT S473 Phosphorylation mTORC1 mTORC1 TSC->mTORC1 Regulation S6K S6K/4EBP1 mTORC1->S6K Activation Translation Protein Synthesis & Cell Growth S6K->Translation Promotes PIK3CA_mut PIK3CA Mutations (E545K, H1047R) PIK3CA_mut->PI3K PTEN_mut PTEN Loss PTEN_mut->PTEN AKT_mut AKT Mutations (E17K) AKT_mut->AKT

Pathway diagram showing key signaling nodes and oncogenic alterations in the PAM pathway, highlighting common mutations that drive therapeutic resistance.

The following experimental workflow provides a framework for comprehensive investigation of PIK3CA mutations and pathway functionality:

G Experimental Workflow for PIK3CA Mutation Investigation cluster_0 Key Methodological Considerations SamplePrep Sample Preparation (FFPE, Fresh Tissue, Cell Lines) GenomicAnalysis Genomic Analysis (NGS, RT-PCR, Sanger Sequencing) SamplePrep->GenomicAnalysis DNA/RNA Extraction ModelGeneration Model Generation (CRISPR/Cas9, Isogenic Cell Lines) GenomicAnalysis->ModelGeneration Mutation Identification GenomicAnalysis_details Variant Calling (QC: Depth >500x, AF ≥5%) PathwayAssessment Pathway Assessment (Western Blot, IHC, Phospho-flow) ModelGeneration->PathwayAssessment Validated Models ModelGeneration_details Single-Cell Cloning & Sequencing Validation FunctionalAssays Functional Assays (Viability, Metabolism, Signaling) PathwayAssessment->FunctionalAssays Activation Status PathwayAssessment_details Phospho-specific Antibodies Normalization Controls TherapeuticTesting Therapeutic Testing (Monotherapy & Combination Studies) FunctionalAssays->TherapeuticTesting Mechanistic Insights DataIntegration Data Integration & Biomarker Identification TherapeuticTesting->DataIntegration Response Data

Experimental workflow for comprehensive PIK3CA mutation analysis, from initial genomic characterization to functional assessment and therapeutic application.

Conclusion and Future Perspectives

The PI3K/AKT/mTOR pathway represents a critical signaling nexus in cancer biology, with PIK3CA mutations serving as both drivers of oncogenesis and actionable therapeutic targets. The continued refinement of pathway inhibitors, including isoform-selective PI3K agents, allosteric AKT inhibitors, and dual pathway blockers, holds promise for improving therapeutic efficacy while minimizing toxicity. Future research directions should focus on understanding resistance mechanisms, developing rational combination strategies, and identifying predictive biomarkers for patient selection. The integration of comprehensive genomic profiling with functional assessment of pathway activation will enable more precise targeting of this crucial pathway across diverse cancer types. As our understanding of the complex feedback regulation and cross-talk with other signaling networks deepens, so too will our ability to effectively target this pathway for improved patient outcomes. [1] [2] [7]

References

Synergistic Combination with CDK4/6 Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The combination of inavolisib with CDK4/6 inhibitors like palbociclib is grounded in strong biological rationale. These drugs target interconnected pathways that tumors often use to evade treatment [1].

  • Overcoming Resistance: PIK3CA mutations are a key mechanism of resistance to endocrine therapy and CDK4/6 inhibitors. Simultaneously blocking the PI3K pathway and CDK4/6 can overcome this resistance and restore tumor sensitivity [1].
  • Synergistic Antitumor Activity: Preclinical studies show the combination leads to enhanced cell cycle arrest and apoptosis. In PIK3CA-mutated xenograft models, the combination demonstrated greater antitumor efficacy compared to single-agent treatment [1].

The following diagram illustrates how inavolisib, combined with other therapies, disrupts the signaling network that drives cancer cell proliferation and survival.

architecture GrowthSignals Growth Signals (e.g., RTKs) PI3K_pathway PI3Kα Pathway (esp. with PIK3CA mutation) GrowthSignals->PI3K_pathway CDK4_6 CDK4/6 GrowthSignals->CDK4_6 AKT AKT Activation PI3K_pathway->AKT mTOR mTOR Signaling AKT->mTOR CellSurvival Cell Survival, Proliferation, Metabolism mTOR->CellSurvival TumorGrowth Tumor Growth CellSurvival->TumorGrowth Rb Rb Protein CDK4_6->Rb Phosphorylates E2F E2F Transcription Factors Rb->E2F Releases CellCycle Cell Cycle Progression (G1 to S) E2F->CellCycle CellCycle->TumorGrowth ER Estrogen Receptor (ER) Pathway ER->TumorGrowth Inavolisib Inavolisib Inavolisib->PI3K_pathway Inhibits & Degrades Palbociclib Palbociclib (CDK4/6i) Palbociclib->CDK4_6 Inhibits EndocrineTx Endocrine Therapy (e.g., Fulvestrant) EndocrineTx->ER Blocks

> This diagram illustrates how Inavolisib, Palbociclib, and Endocrine Therapy concurrently target the PI3Kα, CDK4/6, and Estrogen Receptor pathways to disrupt cancer cell proliferation and survival. The PI3K and CDK4/6 pathways are highly interconnected, with complex feedback mechanisms that can drive resistance when only one is targeted [2]. Simultaneous inhibition provides a synergistic effect.

Key Experimental Evidence & Protocols

For researchers, understanding the experimental validation of inavolisib's mechanism is crucial. Key findings and methodologies from preclinical and clinical studies are summarized below.

Experiment / Study Key Methodology Primary Findings / Readouts
Biochemical Assays (Selectivity) [3] [1] In vitro kinase activity assays against PI3K α, β, δ, γ isoforms. >300-fold selectivity for PI3Kα over other isoforms [1].
Cell-Based Degradation Assay [1] PIK3CA-mutant cancer cell lines treated with inavolisib; mutant p110α protein levels measured via Western blot over 24h. ~80-90% reduction in mutant p110α protein; minimal effect (~15-25%) on wild-type [1].
Pathway Analysis (PD) [3] [1] Pre- and on-treatment tumor biopsies & ctDNA analysis; p-AKT (S473) levels measured via IHC/Western blot. Sustained suppression of p-AKT & downstream signaling for >72h [1].
In Vivo Efficacy (Xenograft) [1] PIK3CA-mutant HR+ BC mouse models treated with vehicle, inavolisib, palbociclib, fulvestrant, or combination. Greatest antitumor efficacy with triple combination (inavolisib + palbociclib + fulvestrant) [1].
Clinical Trial (Phase III INAVO120) [4] [5] Pts with PIK3CA-mutated HR+/HER2- aBC randomized to inavolisib + palbociclib + fulvestrant vs placebo + palbociclib + fulvestrant. Median PFS: 15.0 vs 7.3 mo (HR=0.42); confirmed ORR: 62.7% vs 28.0% [5].

Future Research Directions

While inavolisib represents a significant advance, several research avenues remain active [1]:

  • Biomarker Optimization: Further refinement of biomarkers, such as PIK3CA mutation sub-types, mutation abundance in ctDNA, and co-occurring mutations (e.g., ESR1), to better predict response.
  • Mechanisms of Resistance: Understanding how tumors develop resistance to inavolisib-based combinations, potentially through p21-mediated DNA damage repair or PDK1 signaling bypass activation.
  • Dosing Regimen Optimization: Exploring alternative dosing schedules to enhance efficacy and better manage toxicity.

Inavolisib's unique dual mechanism of inhibiting and degrading mutant PI3Kα, combined with its synergistic activity in rational combinations, establishes it as a transformative targeted therapy for PIK3CA-mutated advanced breast cancer.

References

Comprehensive Application Notes and Protocols for Inavolisib Combination Therapy in PIK3CA-Mutated Advanced Breast Cancer

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Significance

Therapeutic Context and Unmet Need: Hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer represents approximately 70% of all breast cancer cases, making it the most prevalent biological subtype. [1] [2] Within this population, PIK3CA mutations occur in approximately 35-40% of cases and are associated with more aggressive disease behavior, poorer prognosis, and intrinsic resistance to standard endocrine therapies. [3] [4] [5] Prior to the development of inavolisib, available PI3K inhibitors demonstrated limited clinical utility due to significant toxicity profiles that often necessitated dose reductions or treatment discontinuation, highlighting a critical unmet need for more selective and tolerable targeted agents. [5]

Rationale for Combination Therapy: The PI3K, CDK4/6, and estrogen receptor (ER) pathways are highly interconnected in HR+ breast cancer, with complex feedback mechanisms that can drive resistance to targeted therapies. [6] [7] Preclinical models demonstrated that simultaneous inhibition of these three key oncogenic pathways produces synergistic effects on cell cycle arrest, apoptosis, and tumor regression. [7] [8] The unique properties of inavolisib enable this triple pathway blockade with improved tolerability compared to earlier generation PI3K inhibitors, creating a transformative treatment paradigm for patients with PIK3CA-mutated advanced breast cancer. [4] [5]

Clinical Efficacy Data Summary

The phase III INAVO120 trial (NCT04191499) represents the pivotal study supporting regulatory approval of the inavolisib combination. This randomized, double-blind, placebo-controlled trial enrolled 325 patients with PIK3CA-mutated, HR+, HER2- locally advanced or metastatic breast cancer whose disease had progressed during or within 12 months of completing adjuvant endocrine therapy. [1] [3] [2] Patients were randomized to receive either inavolisib (9 mg orally once daily) or placebo, in combination with palbociclib (125 mg orally once daily for 21 days of a 28-day cycle) and fulvestrant (500 mg intramuscularly on cycle 1 days 1 and 15, then every 4 weeks). [4] [9]

Table 1: Key Efficacy Endpoints from INAVO120 Trial

Endpoint Inavolisib + Palbociclib + Fulvestrant Placebo + Palbociclib + Fulvestrant Hazard Ratio (95% CI)
Median PFS (primary endpoint) 17.2 months [3] (initially 15.0 months [1]) 7.3 months [1] [3] 0.42 (0.32-0.55) [3]
Median Overall Survival 34.0 months [3] [4] 27.0 months [3] [4] 0.67 (0.48-0.94) [2]
Objective Response Rate 62.7% [3] [4] 28.0% [3] [4] -
Time to Chemotherapy 35.6 months [3] [4] 12.6 months [3] [4] 0.43 (0.30-0.60) [4]

Overall Survival Analysis: The final overall survival analysis, conducted after a median follow-up of 34.2 months, demonstrated a statistically significant and clinically meaningful 7-month improvement in median overall survival with the inavolisib-based regimen compared to the control arm (34.0 months vs. 27.0 months). [3] [4] This represented a 33% reduction in the risk of death (HR=0.67, p=0.019) and marked the first time a PI3K pathway-targeted drug has shown a significant overall survival benefit in this patient population. [3] [4] [2] The survival probability at key timepoints further illustrates the sustained benefit of the inavolisib combination, with 56.5% of patients alive at 2.5 years compared to 46.3% in the control arm. [3]

Safety Profile and Management Guidelines

The safety profile of inavolisib combination therapy reflects the known class effects of PI3K inhibitors with some distinct characteristics attributable to inavolisib's unique mechanism and selectivity. Comprehensive data from the INAVO120 trial and earlier phase I/Ib studies (GO39374; NCT03006172) inform the following safety management recommendations. [5] [8]

Table 2: Adverse Event Profile and Management Strategies

Adverse Event Incidence (Any Grade) Grade 3+ Incidence Management Strategies
Hyperglycemia 63.4%-85% [6] [3] 12% Grade 3, 0.6% Grade 4 [6] Monitor FPG pre-treatment and regularly; administer oral anti-hyperglycemics (46% of patients) or insulin (7%); consider metformin [6] [5]
Stomatitis 51% [6] 6% [6] Use corticosteroid mouthwash (38% of patients); dose interruptions (10%) or reductions (3.7%) for severe cases [6] [5]
Diarrhea 48% [6] 3.7% [6] Implement anti-diarrheal medications (28% of patients); increase oral fluids; dose interruptions (7%) if severe [6]
Rash 24.7% (any grouped term) [5] Mostly Grade 1 [5] Antihistaminic agents; typically does not require treatment [5]
Neutropenia Most common laboratory abnormality [6] Not specified Standard palbociclib monitoring and dose adjustment guidelines apply

Monitoring and Dose Modification Protocols: Based on the phase I/Ib study (GO39374), the recommended phase II dose (RP2D) of inavolisib was established at 9 mg once daily continuously in combination with standard doses of palbociclib and fulvestrant. [8] For hyperglycemia management, specific monitoring protocols include fasting glucose testing prior to initiation, then every 3 days for the first week, weekly for the next 3 weeks, every 2 weeks for the next 8 weeks, and then every 4 weeks thereafter. [6] HbA1c should be monitored every 3 months. [6] Hyperglycemia led to dose interruption in 28% of patients and discontinuation in only 1.2%, indicating that most events are manageable with appropriate monitoring and intervention. [6]

Mechanism of Action and Signaling Pathways

Inavolisib's Dual Mechanism: Inavolisib represents a third-generation PI3Kα inhibitor with a unique dual mechanism of action. It functions not only as a highly potent and selective inhibitor of PI3Kα activity but also induces degradation of mutant p110α protein. [6] [7] Biochemically, inavolisib demonstrates >300-fold selectivity for the p110α isoform compared to other PI3K isoforms (β, δ, γ), contributing to its improved toxicity profile compared to earlier, less selective PI3K inhibitors. [7] [5] The compound preferentially binds to and facilitates the degradation of common oncogenic p110α mutants (e.g., H1047R, E545K) over wild-type p110α, with preclinical models showing 80-90% reduction in mutant p110α protein levels within 24 hours of treatment. [7]

Pathway Interactions and Synergistic Effects: The therapeutic rationale for combining inavolisib with palbociclib and fulvestrant stems from the interconnected signaling networks that drive HR+ breast cancer progression. Preclinical studies have demonstrated that the simultaneous inhibition of PI3Kα, CDK4/6, and estrogen receptor signaling produces coordinated suppression of the pRB-E2F cell cycle axis and mTORC1/2 signaling, leading to enhanced cell cycle arrest and apoptosis. [7] [8] This triple pathway blockade preempts the development of compensatory signaling that often underlies treatment resistance to single-agent or sequential targeted therapies.

G cluster_pathways Key Oncogenic Pathways in HR+ Breast Cancer cluster_drugs Targeted Inhibitors cluster_effects Biological Effects ER_pathway Estrogen Receptor (ER) Pathway Fulvestrant Fulvestrant (ER antagonist) ER_pathway->Fulvestrant PI3K_pathway PI3K/AKT/mTOR Pathway Inavolisib Inavolisib (PI3Kα inhibitor/degrader) PI3K_pathway->Inavolisib CDK4_6_pathway CDK4/6-Rb-E2F Pathway Palbociclib Palbociclib (CDK4/6 inhibitor) CDK4_6_pathway->Palbociclib Fulvestrant->ER_pathway ER degradation Cell_cycle_arrest G1 Cell Cycle Arrest Fulvestrant->Cell_cycle_arrest Apoptosis Induced Apoptosis Fulvestrant->Apoptosis Inavolisib->PI3K_pathway Degrades mutant p110α Inavolisib->Cell_cycle_arrest Inavolisib->Apoptosis Palbociclib->CDK4_6_pathway Blocks pRb phosphorylation Palbociclib->Cell_cycle_arrest Palbociclib->Apoptosis Tumor_regression Tumor Regression Cell_cycle_arrest->Tumor_regression Apoptosis->Tumor_regression

Diagram 1: Mechanism of action of inavolisib combination therapy showing simultaneous inhibition of three key oncogenic pathways in HR+ breast cancer. The triple pathway blockade creates synergistic effects on cell cycle arrest and apoptosis that underlie the enhanced clinical efficacy observed in the INAVO120 trial.

Experimental Protocols and Methodologies

Clinical Dosing and Administration Protocol

Approved Regimen and Dosage:

  • Inavolisib: 9 mg orally once daily continuously throughout a 28-day cycle
  • Palbociclib: 125 mg orally once daily for 21 days, followed by 7 days off
  • Fulvestrant: 500 mg intramuscularly on cycle 1 days 1 and 15, then every 4 weeks (subsequent cycles: day 1 only) [6] [9]

Administration Guidelines:

  • Inavolisib should be administered at approximately the same time each day, with or without food
  • If a dose of inavolisib is vomited, a replacement dose should not be administered
  • If a dose of inavolisib is missed, it can be taken within 6 hours of the usual time; beyond 6 hours, the dose should be skipped
  • Pre-medication with antiemetics is not routinely required
  • Dose modifications for inavolisib should be implemented according to the prescribing information based on specific adverse events:
    • First dose reduction: 6 mg daily
    • Second dose reduction: 3 mg daily
    • Subsequent modification: Discontinue if not tolerated at 3 mg daily [6]
Patient Selection and Biomarker Testing Protocol

Inclusion Criteria (Based on INAVO120 Trial):

  • Histologically confirmed HR+ (ER-positive and/or PR-positive), HER2-negative locally advanced or metastatic breast cancer
  • Documented PIK3CA mutation in tumor tissue or plasma ctDNA using FDA-approved test
  • Disease progression during or within 12 months of completing adjuvant endocrine therapy
  • No prior systemic therapy for metastatic disease
  • ECOG performance status 0-1
  • Adequate organ function, including fasting glucose ≤140 mg/dL and HbA1c <7% [9] [8]

Biomarker Testing Methodology:

  • Tissue Testing: Archival or fresh tumor tissue can be analyzed using PCR-based methods (e.g., Cobas PIK3CA Mutation Test) or next-generation sequencing
  • Liquid Biopsy: Plasma-derived circulating tumor DNA testing is an acceptable alternative, particularly when tumor tissue is unavailable
  • Eligible PIK3CA mutations include: H1047R/Y/L, E542K, E545K/D/G/A, Q546K/R/E/L, N345K, C420R, G1049R, R88Q, M1043I [5] [8]

Future Directions and Ongoing Research

Expanding Clinical Applications: Beyond the established efficacy in endocrine-resistant advanced breast cancer, inavolisib is currently being investigated in three company-sponsored phase III clinical trials across different breast cancer settings and combinations:

  • INAVO121 (NCT05646862): Evaluating inavolisib plus fulvestrant versus alpelisib plus fulvestrant in HR+/HER2- breast cancer following progression on CDK4/6 inhibitor and endocrine combination therapy
  • INAVO122 (NCT05894239): Investigating inavolisib plus pertuzumab and trastuzumab for subcutaneous injection as maintenance treatment in HER2-positive disease
  • INAVO123 (NCT06790693): Assessing inavolisib with CDK4/6 inhibitor and letrozole versus placebo plus CDK4/6 inhibitor and letrozole in the first-line setting for PIK3CA-mutated, endocrine-sensitive breast cancer [2] [10]

Translational Research Questions: Several important research directions remain unexplored, including the optimal CDK4/6 inhibitor backbone (palbociclib versus ribociclib versus abemaciclib), the potential role of oral selective estrogen receptor degraders in place of fulvestrant, and the optimal sequencing approach for PI3K inhibitors in the treatment continuum. [4] Additionally, ongoing biomarker studies are seeking to identify molecular features beyond PIK3CA mutations that may predict enhanced benefit from inavolisib-based therapy, potentially including ESR1 co-mutations, PIK3CA mutation subclonal architecture, and on-treatment changes in ctDNA. [7]

Conclusion

The combination of inavolisib with palbociclib and fulvestrant represents a significant advancement in the treatment of PIK3CA-mutated, HR+, HER2- advanced breast cancer, establishing a new standard of care for this patient population. The compelling efficacy evidence from the INAVO120 trial, including both progression-free and overall survival benefits, combined with a manageable safety profile and low treatment discontinuation rates, positions this triplet regimen as a transformative therapeutic approach. The unique dual mechanism of action of inavolisib—combining selective PI3Kα inhibition with mutant p110α degradation—underlies its enhanced efficacy and tolerability compared to earlier generation PI3K inhibitors. Implementation of appropriate patient selection through biomarker testing and proactive management of class-effect adverse events enables optimal therapeutic application of this promising combination therapy.

References

Inavolisib dosing regimen in clinical trials

Author: Smolecule Technical Support Team. Date: February 2026

INAVO120 Trial Dosing Regimen

Drug Dose & Route Frequency & Schedule Additional Details
Inavolisib 9 mg, oral Once daily, continuously
Palbociclib 125 mg, oral Once daily, for 21 days, then 7 days off (28-day cycle)
Fulvestrant 500 mg, intramuscular Day 1 & 15 of cycle 1, then Day 1 of each subsequent cycle

Clinical Trial Efficacy & Safety Data

The INAVO120 trial enrolled adults with endocrine-resistant, PIK3CA-mutated, HR-positive, HER2-negative locally advanced or metastatic breast cancer whose disease recurred on or after adjuvant endocrine therapy [1] [2]. Patients had not received prior systemic therapy for their advanced disease [1].

Primary Efficacy Outcomes

After a median follow-up of 34.2 months, the addition of inavolisib to the standard of care demonstrated substantial efficacy benefits [1].

Efficacy Endpoint Inavolisib Arm Placebo Arm Hazard Ratio (HR)
Median PFS (Primary Endpoint) 17.2 months 7.3 months HR = 0.42 [1]
Median Overall Survival 34 months 27 months HR = 0.67 [1] [3]
Objective Response Rate 62.7% 28%
Median Time to Chemotherapy 35.6 months 12.6 months HR = 0.43 [1]
Common Adverse Events and Management

The combination regimen has a manageable safety profile, though it is associated with specific adverse events (AEs) requiring proactive management [1] [2].

Adverse Event Incidence (Inavolisib vs. Placebo) Key Management Strategies
Hyperglycemia 63.4% vs. 13.5% [1] Monitor fasting glucose pre-treatment and frequently during first cycles [2]. Use oral anti-hyperglycemics or insulin [2].
Stomatitis 51% (6% Grade 3) [2] Use corticosteroid mouthwash for management/prophylaxis [2]. Dose interruption/reduction may be necessary [2].
Diarrhea 48% (3.7% Grade 3) [2] Start anti-diarrheal treatment at first sign; increase oral fluids [2].
Decreased Neutrophils Most common AE [2] Monitor blood counts [2].

Proposed Mechanism of Action & Rationale for Combination

Inavolisib has a dual mechanism of action: it is not only a highly selective inhibitor of PI3Kα but also induces the degradation of the mutant p110α protein, the catalytic subunit of PI3Kα [4] [5] [6]. This degradation provides a more durable suppression of the oncogenic pathway compared to inhibition alone [5].

The rationale for the triplet therapy is to simultaneously target three highly interconnected oncogenic pathways in HR+ breast cancer:

  • ER pathway targeted by fulvestrant (an estrogen receptor antagonist).
  • CDK4/6 pathway targeted by palbociclib (a CDK4/6 inhibitor).
  • PI3Kα pathway targeted by inavolisib.

Preclinical models indicate that targeting these three pathways together can enhance anti-tumor responses and delay the emergence of resistance [1] [5]. The following diagram illustrates the synergistic mechanism of this combination therapy.

G Triplet Therapy Synergistic Mechanism Inavolisib Inavolisib PI3K_pathway PI3Kα Pathway (PIK3CA-mutant) Inavolisib->PI3K_pathway  Inhibits & Degrades Palbociclib Palbociclib Cell_cycle Cell Cycle (G1 to S phase) Palbociclib->Cell_cycle  Inhibits CDK4/6 Fulvestrant Fulvestrant ER_signaling Estrogen Receptor Signaling Fulvestrant->ER_signaling  Blocks ER Tumor_growth Tumor Cell Growth & Survival PI3K_pathway->Tumor_growth Cell_cycle->Tumor_growth ER_signaling->Tumor_growth

Key Experimental Protocols for Preclinical Research

For scientists studying this combination, key experimental methodologies include:

  • In Vitro Cell Proliferation and Apoptosis Assays: Use PIK3CA-mutant breast cancer cell lines. Treat with inavolisib (e.g., 0.1-1000 nM), palbociclib, and fulvestrant, both alone and in combination. Assess cell viability after 72-120 hours using assays like CellTiter-Glo. Measure apoptosis via caspase-3/7 activation or Annexin V staining after 24-48 hours of treatment [5] [6].
  • Immunoblot Analysis of Pathway Modulation: Treat cells for 1-24 hours. Analyze cell lysates by SDS-PAGE and western blotting. Key antibodies include: phospho-AKT (Ser473), total AKT, phospho-S6RP, cleaved caspase-3, and PARP. Specifically monitor the degradation of mutant p110α protein over 24 hours [5].
  • In Vivo Xenograft Efficacy Studies: Implant female immunodeficient mice (e.g., NSG) with PIK3CA-mutant patient-derived xenograft (PDX) tumors or cell line-derived xenografts. Randomize mice when tumors reach a specified volume (e.g., 150-200 mm³). Administer drugs: inavolisib (oral gavage, daily), palbociclib (oral gavage, on a schedule such as 21 days on/7 days off), and fulvestrant (subcutaneous injection, weekly or per dosing schedule). Monitor tumor volume and body weight 2-3 times weekly [5].

Conclusion and Research Implications

The 9 mg daily inavolisib regimen combined with palbociclib and fulvestrant represents a validated and effective standard of care for the specific patient population with PIK3CA-mutated, endocrine-resistant, HR+/HER2- advanced breast cancer [1] [3]. The robust overall survival benefit highlighted in the 2025 ASCO data solidifies its role in clinical practice [1].

For researchers, the success of this regimen underscores the importance of:

  • Genomic Testing: Mandatory PIK3CA mutation testing at diagnosis of advanced disease to identify eligible patients [1] [3].
  • Novel Drug Mechanisms: The efficacy of inavolisib validates the approach of targeted protein degradation, moving beyond simple inhibition [4] [5].
  • Future Directions: Ongoing Phase III trials (INAVO121, INAVO122, INAVO123) are exploring inavolisib in other treatment combinations and settings, which may further expand its application [3].

References

Comprehensive PIK3CA Mutation Testing Protocols for Inavolisib Eligibility in Clinical Research and Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction: Biological and Clinical Significance of PIK3CA Mutations

PIK3CA encodes the p110α catalytic subunit of phosphoinositide 3-kinase (PI3Kα), a critical component of the PI3K/AKT/mTOR signaling pathway that regulates essential cellular processes including growth, proliferation, metabolism, and survival. Somatic mutations in PIK3CA represent one of the most frequent genomic alterations in human cancers, with particularly high prevalence in hormone receptor-positive breast cancer (approximately 40%), endometrial cancer (up to 42.3%), cervical cancer (27.7%), and colorectal cancer (6.3-12.2%) [1] [2]. These mutations result in constitutive PI3K pathway activation through mechanisms that enhance lipid kinase activity, promote localization to membranes, or disrupt inhibitory interactions with regulatory subunits [3] [4].

The distribution of PIK3CA mutations follows distinct patterns, with approximately 80% occurring in three major hotspots: E545K and E542K in the helical domain (exon 9), and H1047R in the kinase domain (exon 20) [2]. These specific mutations produce constitutively active forms of PI3K that promote cellular transformation and tumor development. Beyond single mutations, approximately 10.3% of PIK3CA-mutant tumors harbor multiple concurrent PIK3CA mutations, with highest prevalence observed in uterine/endometrial (20.0%), breast (11.5%), and cervical (16.7%) cancers [1]. The presence of these multi-mutations may enhance PI3K pathway signaling and potentially influence response to targeted therapies.

PIK3CA Mutation Testing Methodologies

Technology Comparison and Selection Criteria

Accurate detection of PIK3CA mutations is essential for identifying patients who may benefit from Inavolisib treatment. Multiple methodological approaches exist, each with distinct advantages, limitations, and optimal use cases as summarized in Table 1.

Table 1: Comparison of PIK3CA Mutation Detection Methodologies

Method Sensitivity Turnaround Time Multiplexing Capacity Key Applications Cost Considerations
Sanger Sequencing ~20% mutant allele frequency 2-3 days Low Research settings, high mutation burden samples Low
Next-Generation Sequencing (NGS) 1-5% mutant allele frequency 5-10 days High Comprehensive genomic profiling, clinical trials High initial investment
qPCR-Based Methods 5-10% mutant allele frequency 1 day Moderate Rapid clinical screening, resource-limited settings Low to moderate
Digital Droplet PCR (ddPCR) ~0.1-1% mutant allele frequency 1-2 days Low Minimal residual disease, low tumor purity Moderate

Next-generation sequencing (NGS) represents the gold standard for comprehensive mutation profiling due to its ability to detect both known and novel mutations across multiple genomic regions simultaneously. In a comparative study of 186 breast carcinomas, NGS demonstrated superior sensitivity compared to Sanger sequencing, particularly for mutations with variant frequencies below 10% and for detecting mutations outside exons 9 and 20 [5]. The technology also enables parallel assessment of additional genomic biomarkers that may influence treatment response, such as PTEN loss or ESR1 mutations.

For focused detection of specific hotspot mutations, real-time qPCR methods offer a rapid, cost-effective alternative. A specifically optimized qPCR assay for PIK3CA H1047R and E545K mutations demonstrated consistent detection with sensitivities of approximately 5% and 10% mutant allele fraction, respectively [2]. This approach utilizes mutation-specific primers combined with non-productive oligonucleotides that inhibit wild-type amplification, enabling reliable detection in various sample types including frozen biopsies, FFPE material, and cancer cell lines.

Sample Requirements and Pre-Analytical Considerations

Tumor tissue samples should contain sufficient malignant cells (typically >70% tumor content for Sanger sequencing, >20% for NGS) to ensure reliable mutation detection [6]. Both fresh-frozen and formalin-fixed paraffin-embedded (FFPE) tissues are suitable, though DNA extraction from FFPE samples requires additional quality control measures due to potential fragmentation. When tumor tissue is unavailable or insufficient, liquid biopsy approaches analyzing circulating tumor DNA (ctDNA) represent a promising alternative for mutation detection, though these methods generally require higher sensitivity platforms such as ddPCR or specialized NGS protocols.

Inavolisib Mechanism of Action and Therapeutic Implications

Novel Degradation-Based Mechanism

Inavolisib (GDC-0077) represents a next-generation PI3Kα-selective inhibitor with a unique mechanism of action that differentiates it from earlier generation inhibitors. While traditional PI3K inhibitors primarily function through catalytic inhibition, Inavolisib induces HER2-dependent degradation of mutant p110α while largely sparing the wild-type protein [7]. This selective degradation approach potentially enhances the therapeutic index by minimizing on-target toxicities associated with wild-type PI3K inhibition, such as hyperglycemia and gastrointestinal effects that have limited earlier PI3K inhibitors.

The degradation mechanism involves induction of conformational changes in mutant p110α that promote ubiquitination and subsequent proteasomal degradation. This process is dependent on HER2 receptor tyrosine kinase activity, suggesting enhanced efficacy in HER2-positive breast cancer models [7]. Preclinical studies have demonstrated that this unique mechanism results in more potent and sustained inhibition of PI3K pathway signaling in PIK3CA-mutant cells compared to catalytic inhibitors alone.

Signaling Pathway and Drug Action

Figure 1: Inavolisib mechanism of action in the PI3K/AKT/mTOR pathway

G cluster_pi3k PI3K Complex RTK Receptor Tyrosine Kinase (e.g., HER2) PIK3CA_MUT Mutant p110α (E545K, H1047R) RTK->PIK3CA_MUT Activation PIK3CA_WT Wild-type p110α PIP3 PIP₃ PIK3CA_MUT->PIP3 Production Degradation Mutant p110α Degradation PIK3CA_MUT->Degradation Ubiquitination & proteasomal degradation P85 p85 Regulatory Subunit PIP2 PIP₂ PIP2->PIP3 PI3Kα-mediated phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PDK1->AKT Phosphorylation mTOR mTOR AKT->mTOR Activation Outcomes Cell Growth Proliferation Survival mTOR->Outcomes Inavolisib Inavolisib (this compound) Inavolisib->PIK3CA_MUT Binds and induces conformational change PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylation (PIP₃ to PIP₂)

Resistance Mechanisms and Combination Strategies

Despite the innovative mechanism of Inavolisib, both intrinsic and acquired resistance remain significant challenges. Functional genomic screens have identified multiple potential resistance mechanisms, including upregulation of PIM kinases, which maintain downstream PI3K effector activation through AKT-independent pathways [8]. Additional resistance mechanisms include CDK4/6 activation, MYC amplification, enhanced estrogen receptor function, and activation of alternative PI3K isoforms (p110β).

These resistance mechanisms support the development of rational combination therapies. Preclinical data demonstrate that concurrent inhibition of PIM and PI3K can overcome PIM-mediated resistance [8]. Similarly, combination approaches with CDK4/6 inhibitors, endocrine therapies, or other pathway-targeted agents may enhance efficacy and prevent or delay resistance emergence. Clinical trials are ongoing to evaluate these combinations in PIK3CA-mutant malignancies.

Clinical Application and Interpretation Guidelines

Multi-Mutation Analysis and Therapeutic Implications

Approximately 10.3% of PIK3CA-mutant tumors harbor multiple concurrent PIK3CA mutations, with distinctive patterns observed across different protein domains [1]. The most frequent mutation pairs include helical-kinase domain combinations (20.4%), C2-kinase (16.3%), and helical-helical (14.3%) configurations. Notably, mutations within the helical domain (E542:E545) exclusively occur in the trans-orientation, while mutations in the kinase, ABD, and C2 domains primarily appear in the cis-orientation [1].

Table 2: Multi-PIK3CA Mutation Patterns and Prevalence Across Cancer Types

Domain Pairs Frequency (%) Most Affected Cancer Types Therapeutic Implications
Helical-Kinase 20.4% Breast, endometrial, cervical Potential enhanced response to PI3K inhibitors
C2-Kinase 16.3% Colorectal, ovarian Requires comprehensive domain coverage in testing
Helical-Helical 14.3% Breast, uterine Trans-orientation may impact oncogenic potency
Kinase-Kinase 6.1% CNS, stomach Possible convergent pathway activation
ABD-Kinase 8.2% Various Less characterized functional impact

These molecular characteristics have potential implications for therapy response, as tumors harboring multi-PIK3CA mutations may exhibit enhanced PI3K pathway signaling and increased sensitivity to PI3Kα inhibitors [1]. The distinct orientation patterns further suggest variable oncogenic potential among different mutation combinations, with helical domain mutations in trans-orientation potentially being less oncogenic than other configurations.

Clinical Trial Evidence and Eligibility Considerations

PIK3CA mutation status serves as an inclusion criterion in 86 clinical trials, with 65 currently open and 21 closed, spanning various phases of development [9]. These trials most commonly target breast carcinoma (35 trials), malignant solid tumor (36 trials), non-small cell lung carcinoma (10 trials), and colorectal carcinoma (8 trials). The most frequent investigational agents in these trials include alpelisib, fulvestrant, trastuzumab, and capivasertib [9].

Based on emerging clinical evidence, testing for PIK3CA mutations is strongly recommended in:

  • HR+/HER2- breast cancer patients considering PI3Kα-targeted therapy
  • Clinical trial candidates for Inavolisib and other PI3K pathway inhibitors
  • Tumors with high PIK3CA mutation prevalence (endometrial, cervical, ovarian cancers)
  • Cases with equivocal response to prior targeted therapies

Implementation Protocols and Quality Assurance

Recommended Testing Algorithm and Workflow

Figure 2: PIK3CA Mutation Testing Workflow for Inavolisib Eligibility

G Sample Sample Acquisition (FFPE, frozen tissue, liquid biopsy) QC1 Quality Control (Tumor content >20% DNA integrity assessment) Sample->QC1 Decision Sufficient DNA quality and quantity? QC1->Decision NGS NGS Comprehensive Profiling (Full gene coverage) Decision->NGS Yes Targeted Targeted Approaches (qPCR/ddPCR for hotspots) Decision->Targeted Limited sample Analysis Variant Calling & Annotation (VAF calculation, pathogenicity assessment) NGS->Analysis Targeted->Analysis MultiMut Multi-Mutation Analysis (Cis/trans orientation if applicable) Analysis->MultiMut Report Clinical Report Generation (Inavolisib eligibility statement) MultiMut->Report

Quality Control and Assurance Measures

Robust PIK3CA mutation testing requires implementation of comprehensive quality control protocols throughout the testing process. Key considerations include:

  • Pre-analytical phase: Documentation of sample type, fixation methods, and tumor cell percentage; DNA quantity and quality assessment (A260/A280 ratios >1.8, fragment size analysis)
  • Analytical phase: Inclusion of positive and negative controls with each run; validation of sensitivity and specificity for all reported mutations; implementation of minimum read depth thresholds (typically >500x for NGS, >1000x for liquid biopsy)
  • Post-analytical phase: Standardized variant reporting including mutation type, functional domain, and variant allele frequency; interpretation of clinical significance according to established guidelines (AMP/ASCO/CAP)

For laboratories implementing qPCR-based methods, validation should include limit of detection studies using standardized DNA mixtures with known mutation percentages. The optimized qPCR protocol for PIK3CA H1047R detection has demonstrated consistent performance with approximately 5% mutant allele fraction sensitivity, while the E545K assay detects mutations at approximately 10% mutant allele fraction [2].

Conclusion

Accurate and comprehensive PIK3CA mutation testing is fundamental for identifying patients who may benefit from Inavolisib treatment. The evolving understanding of multi-mutation patterns, mutation orientation, and resistance mechanisms continues to refine patient selection criteria. Implementation of robust testing protocols that cover all mutational hotspots and can detect complex mutation patterns is essential for optimizing therapeutic outcomes. As clinical experience with Inavolisib expands, ongoing refinement of testing methodologies and interpretation guidelines will further enhance precision medicine approaches for PIK3CA-mutant cancers.

References

Inavolisib administration with or without food

Author: Smolecule Technical Support Team. Date: February 2026

Inavolisib Application Notes

Indication and Regimen Inavolisib is a kinase inhibitor indicated for use in combination with palbociclib and fulvestrant for the treatment of adults with endocrine-resistant, PIK3CA-mutated, HR-positive, HER2-negative, locally advanced or metastatic breast cancer [1] [2] [3]. Treatment should be continued until disease progression or unacceptable toxicity occurs [1].

Key Administrative Protocol The recommended dosage of inavolisib is 9 mg taken orally once daily [1] [2]. Tablets should be swallowed whole with water and must not be chewed, crushed, or split [1] [2]. Doses should be administered at approximately the same time each day to maintain consistent plasma concentrations [1].

For missed doses, if remembered within 9 hours, the dose should be taken immediately. If more than 9 hours have passed, the missed dose should be skipped and the next dose taken at the regular time. If vomiting occurs after a dose, no additional dose should be taken; the patient should resume the regular schedule the next day [1] [2].

Supporting Clinical Evidence The approval was based on the Phase III INAVO120 trial (NCT04191499) [4] [3]. This study demonstrated that adding inavolisib to palbociclib and fulvestrant significantly improved outcomes, as summarized below:

Efficacy Parameter Inavolisib + Palbociclib + Fulvestrant Placebo + Palbociclib + Fulvestrant
Median Progression-Free Survival (PFS) 15.0 months [4] [3] 7.3 months [4] [3]
Hazard Ratio (HR) for PFS 0.43 (95% CI: 0.32, 0.59); p < 0.0001 [4] [3]
Objective Response Rate (ORR) 58% (95% CI: 50, 66) [4] [3] 25% (95% CI: 19, 32) [4] [3]
Median Duration of Response (DOR) 18.4 months [4] 9.6 months [4]

An interim overall survival analysis showed a supportive hazard ratio of 0.64 (95% CI: 0.43, 0.97) [4] [3].

Experimental and Handling Protocols

1. In Vivo Dosing Protocol

  • Test Article: Inavolisib (commercially available as 3 mg and 9 mg film-coated tablets) [2].
  • Reconstitution for Animal Studies: For research involving animal models, tablets can be suspended in an appropriate vehicle like aqueous methylcellulose to achieve the target dose for oral gavage. The suspension should be prepared fresh daily.
  • Dosing Regimen: Administer once daily. The 9 mg human equivalent dose can be scaled to the appropriate species-specific dose based on body surface area.
  • Dietary Control: Conduct pilot pharmacokinetic studies to confirm that the absorption of your specific formulation is not affected by food in the animal model used.

2. Mechanism of Action Analysis Inavolisib has a dual mechanism of action: it is a highly selective PI3Kα inhibitor that also induces the degradation of mutant p110α protein [5] [6]. The following diagram illustrates its action on the PI3K/AKT/mTOR pathway.

G RTK Receptor Tyrosine Kinase (RTK) PI3K_WT PI3Kα (Wild-type) p110α/p85 RTK->PI3K_WT Activates PI3K_Mut PI3Kα (Mutant) p110α/p85 RTK->PI3K_Mut Activates PIP3 PIP3 PI3K_WT->PIP3 Phosphorylates PI3K_Mut->PIP3 Phosphorylates (Constitutive) Degradation Proteasomal Degradation PI3K_Mut->Degradation Ubiquitination PIP2 PIP2 PIP2->PIP3 Conversion AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates CellProcess Cell Proliferation, Survival, Metabolism mTOR->CellProcess Inavolisib Inavolisib Inavolisib->PI3K_Mut 1. Inhibits Activity Inavolisib->PI3K_Mut 2. Induces Degradation

  • Pathway Inhibition Assay: To evaluate the inhibitory effect, treat PIK3CA-mutant breast cancer cell lines (e.g., MCF-7, T47D) with inavolisib. Use western blotting to analyze the phosphorylation status of key pathway proteins (e.g., p-AKT (Ser473), p-S6K) at various time points (e.g., 2, 6, 24 hours) post-treatment. A significant reduction in phosphorylation indicates successful pathway inhibition [5] [6].
  • Protein Degradation Assay: To confirm the degradation of mutant p110α, treat cells with inavolisib for 24 hours. Compare p110α protein levels in treated vs. untreated cells via western blot. To confirm proteasomal dependency, pre-treat cells with a proteasome inhibitor (e.g., MG132) for a few hours before adding inavolisib; an attenuation of the degradation effect confirms the mechanism [5] [6].

Toxicity and Dosage Management

The most common adverse reactions (≥20%) include laboratory abnormalities like decreased neutrophils, hemoglobin, and lymphocytes, increased fasting glucose, stomatitis, and diarrhea [2] [3]. Proactive management is critical. The following table outlines dosage modifications for key adverse reactions.

Adverse Reaction Severity/Grade Recommended Dosage Modification
Hyperglycemia [1] Fasting Glucose >160–250 mg/dL Withhold until ≤160 mg/dL; resume at same dose.
Fasting Glucose >250–500 mg/dL Withhold until ≤160 mg/dL; resume at same or lower dose based on recovery time.
Fasting Glucose >500 mg/dL Withhold until ≤160 mg/dL; resume at one lower dose level. Permanently discontinue if recurrent.
Stomatitis [1] Grade 2 Withhold until Grade ≤1; resume at same dose. For recurrence, resume at one lower dose.
Grade 3 Withhold until Grade ≤1; resume at one lower dose level.
Grade 4 Permanently discontinue.
Diarrhea [1] Grade 2 Withhold until Grade ≤1; resume at same dose. For recurrence, resume at one lower dose.
Grade 3 Withhold until Grade ≤1; resume at one lower dose level.
Grade 4 Permanently discontinue.
Other Adverse Reactions [1] Grade 3 (first event) Withhold until Grade ≤1; resume at same or one lower dose.
Grade 3 (recurrent) Withhold until Grade ≤1; resume at one lower dose level.
Grade 4 Permanently discontinue.

Dosage Reduction Levels: The recommended starting dose is 9 mg once daily. The first reduction is to 6 mg daily, and the second reduction is to 3 mg daily. Permanently discontinue if patients cannot tolerate the second reduction [1] [2].

Preclinical and Clinical Considerations

Drug Combinations

  • Standard of Care Combination: Inavolisib is designed to be used with palbociclib (125 mg/day, 21 days on/7 days off) and fulvestrant (500 mg IM on standard dosing schedule) [1] [4]. The synergy arises from co-inhibition of the PI3K pathway and the cell cycle, overcoming intrinsic resistance [5].
  • LHRH Agonist Consideration: Administer LHRH agonists to premenopausal and perimenopausal women according to clinical standards throughout the treatment period [1].

Biomarker-Driven Patient Selection Patient selection is critical. Treatment is only for tumors with one or more PIK3CA mutations, identified using an FDA-approved test like the FoundationOne Liquid CDx assay on plasma or tissue specimens [1] [3]. Research suggests that patients with multiple mutations or a higher mutation burden may have a better response [5].

Special Populations

  • Renal Impairment: For patients with moderate renal impairment (eGFR 30 to <60 mL/min), the recommended starting dose is reduced to 6 mg once daily [1] [2].
  • Hepatic Impairment: No dosage adjustment is recommended for patients with mild hepatic impairment. Data for moderate or severe impairment is not available [1].
  • Contraception: Due to the risk of embryo-fetal toxicity, advise patients of reproductive potential to use effective non-hormonal contraception during treatment and for at least 1 week after the final dose [1] [2].

Conclusion

Inavolisib is an orally bioavailable, selective PI3Kα inhibitor and degrader that can be administered without regard to food. Its integration into a combination regimen with palbociclib and fulvestrant represents a targeted and effective strategy for a molecularly defined subset of breast cancer patients. Successful application in research and development requires strict adherence to its administration protocol, vigilant monitoring and management of class-specific toxicities, and confirmation of the PIK3CA mutation biomarker.

References

Comprehensive Application Notes and Protocols: Managing Hyperglycemia During Inavolisib (PI3K Inhibitor) Treatment in Oncology Clinical Trials

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of On-Target Hyperglycemia

Phosphatidylinositol 3-kinase (PI3K) inhibition represents a promising therapeutic strategy for various malignancies, particularly in hormone receptor-positive (HR+), HER2-negative breast cancer with PIK3CA mutations. However, hyperglycemia emerges as a fundamental, on-target class effect of PI3K inhibitors that requires meticulous management in clinical trials and practice. The PI3K pathway serves as the principal intracellular mediator of insulin signaling, regulating glucose homeostasis through multiple tissue-specific mechanisms. When insulin binds to its receptor, it activates PI3K and its downstream effectors including AKT and mTOR, collectively promoting glucose transport into skeletal muscle and adipose tissue, inhibiting hepatic gluconeogenesis, and enhancing glycogen synthesis [1] [2]. Therapeutic PI3K inhibition directly interferes with this metabolic signaling cascade, resulting in compensatory hyperglycemia through three primary mechanisms: reduced peripheral glucose uptake in muscle and adipose tissue due to impaired GLUT4 translocation, uncontrolled hepatic glucose production via failed suppression of gluconeogenesis, and enhanced glycogenolysis [1] [2].

This application note provides comprehensive protocols for monitoring, managing, and investigating hyperglycemia associated with Inavolisib, a novel PI3Kα inhibitor recently approved in combination with palbociclib and fulvestrant for advanced breast cancer. The document integrates clinical management guidelines with experimental methodologies suitable for drug development scientists, clinical researchers, and translational investigators. Understanding the molecular pathophysiology of PI3K inhibitor-associated hyperglycemia is essential for developing effective mitigation strategies and designing robust clinical trials that maintain treatment efficacy while minimizing metabolic complications.

Clinical Presentation and Incidence Data

Hyperglycemia Incidence and Characteristics

The clinical profile of PI3K inhibitor-associated hyperglycemia has been characterized extensively in the INAVO120 phase III clinical trial, which evaluated Inavolisib in combination with palbociclib and fulvestrant. Hyperglycemia represents the most frequent adverse event observed with Inavolisib therapy, demonstrating an expected, on-target effect that requires proactive management. The comprehensive incidence data and management outcomes from this registrational trial provide critical insights for clinical trial design and patient management strategies [1].

Table 1: Hyperglycemia Incidence in the INAVO120 Trial (Inavolisib Arm, n=162)

Parameter Incidence (%) Details
All Grades Hyperglycemia 85% -
Grade 2 (FPG >160-250 mg/dL) 22% -
Grade 3 (FPG >250-500 mg/dL) 12% -
Grade 4 (FPG >500 mg/dL) 0.6% -
Median Time to First Onset 7 days Range: 2-955 days
Requiring Oral Antihyperglycemics 46% 74/162 patients
Requiring Insulin 7% 11/162 patients

Table 2: Hyperglycemia Management Outcomes in INAVO120

Management Outcome Result Details
Dose Interruption 28% Due to hyperglycemia
Dose Reduction 2.5% Due to hyperglycemia
Treatment Discontinuation 1.2% Due to hyperglycemia
Improvement by ≥1 Grade 96% 52/54 patients with Grade ≥2
Median Time to Improvement 8 days Range: 2-43 days
Recovery/Resolution Rate 90% 211/235 events

The temporal pattern of hyperglycemia onset following Inavolisib initiation demonstrates a rapid presentation profile, with median time to first onset of approximately 7 days, though late emergence (beyond 30 months) has been documented in a subset of patients. This pattern underscores the necessity for both early intensive monitoring and sustained vigilance throughout the treatment course. Importantly, hyperglycemia was demonstrated to be largely reversible with appropriate intervention, with 96% of patients experiencing improvement by at least one grade level following implementation of management strategies, and a median time to improvement of 8 days from first event [1]. These data support the concept that with proactive monitoring and prompt intervention, PI3K inhibitor-associated hyperglycemia can be effectively managed without necessarily requiring permanent treatment discontinuation.

Risk Stratification Parameters

Patient-specific risk factors for developing significant hyperglycemia during Inavolisib treatment have been identified through retrospective analyses. A multivariate regression analysis of 491 patients treated with PI3K/AKT pathway inhibitors identified BMI >25 kg/m² and HbA1c >5.7% as independent predictors of hyperglycemia development [2]. The safety of Inavolisib in patients with type 1 diabetes mellitus or type 2 diabetes mellitus requiring ongoing systemic therapy has not been formally studied, highlighting an important exclusion consideration for clinical trial design [1]. Additionally, patients with moderate renal impairment (eGFR 30 to <60 mL/min based on CKD-EPI) require dose adjustment to Inavolisib 6 mg daily, as reduced renal function may exacerbate metabolic complications [1].

Monitoring and Assessment Protocol

Baseline Assessment

Implementing a structured monitoring protocol is essential for early detection and management of PI3K inhibitor-associated hyperglycemia. The following baseline assessments should be completed prior to initiating Inavolisib treatment:

  • Fasting Glucose Measurement: Obtain fasting plasma glucose (FPG) or fasting blood glucose (FBG) levels to establish baseline glycemic status
  • HbA1c Testing: Measure hemoglobin A1c to identify pre-existing dysglycemia or undiagnosed diabetes
  • Renal Function Assessment: Calculate estimated glomerular filtration rate (eGFR) using the CKD-EPI equation to guide initial dosing and assess metabolic clearance capacity
  • Risk Factor Evaluation: Document body mass index (BMI), personal history of diabetes or prediabetes, family history of diabetes, and use of concomitant hyperglycemia-promoting medications (e.g., corticosteroids) [1]

Based on baseline parameters, patients should be risk-stratified, with those having elevated HbA1c (>5.7%), impaired fasting glucose (≥100 mg/dL), or BMI >25 kg/m² referred for endocrine consultation prior to or concurrently with PI3K inhibitor initiation [2].

Ongoing Monitoring Schedule

A structured monitoring protocol following Inavolisib initiation enables early detection and intervention for hyperglycemia. The recommended monitoring schedule balances intensive early surveillance with practical long-term management:

Table 3: Recommended Glucose Monitoring Schedule During Inavolisib Treatment

Treatment Period Monitoring Frequency Additional Assessments
Month 1, Week 1 Fasting glucose every 3 days -
Month 1, Weeks 2-4 Fasting glucose weekly -
Months 2-3 Fasting glucose every 2 weeks -
Month 4 and beyond Fasting glucose every 4 weeks -
Throughout treatment HbA1c every 3 months Clinical symptoms assessment

This monitoring schedule aligns with the typical onset pattern of PI3K inhibitor-associated hyperglycemia, which demonstrates a median time to first event of 7 days [1]. Patients should be provided with educational resources on proper glucose self-monitoring techniques and instructed to maintain a glucose log for review during clinical visits. Additionally, patients should be counseled on recognizing symptoms of hyperglycemia (including polyuria, polydipsia, blurred vision, and fatigue) and advised to seek prompt medical attention if these develop [1].

Hyperglycemia Management Strategy

Pharmacologic Interventions

Antihyperglycemic therapy represents a cornerstone of management for PI3K inhibitor-associated hyperglycemia. Evidence from the INAVO120 trial demonstrates that 46% of patients required oral antihyperglycemic medications, while 7% required insulin therapy [1]. When selecting antihyperglycemic agents, consideration should be given to the mechanistic implications of therapy, as some agents may potentially counteract the antitumor efficacy of PI3K inhibition:

  • Metformin: As first-line therapy, metformin addresses hepatic insulin resistance and reduces hepatic glucose production without stimulating insulin secretion. Preclinical data suggest metformin may exert synergistic antitumor effects with PI3K inhibitors [3].
  • SGLT2 Inhibitors: These agents promote urinary glucose excretion independently of insulin action, making them theoretically favorable as they avoid hyperinsulinemia that might reactivate PI3K signaling in tumors [2].
  • Insulin and Insulin Secretagogues: Use with caution, as these agents induce hyperinsulinemia, which may partially reactivate the PI3K pathway in tumor cells and potentially diminish antitumor efficacy based on preclinical models [2].
  • GLP-1 Receptor Agonists: These agents stimulate glucose-dependent insulin secretion while suppressing glucagon secretion and delaying gastric emptying, with the additional benefit of promoting weight loss [4].

A stepwise approach to antihyperglycemic therapy is recommended, beginning with metformin for persistent fasting blood glucose >140 mg/dL, followed by addition of SGLT2 inhibitors or GLP-1 receptor agonists if targets are not achieved. Insulin therapy should be reserved for cases refractory to oral regimens or when rapid glycemic control is necessitated by severe hyperglycemia [2].

Non-Pharmacologic and Supportive Measures

Non-pharmacologic interventions play a crucial adjunctive role in managing PI3K inhibitor-associated hyperglycemia:

  • Medical Nutrition Therapy: Implement carbohydrate-restricted diets (typically <130 g/day or <40% of total calories) to reduce exogenous glucose load. Referral to a registered dietitian experienced in oncology nutrition is recommended [2].
  • Physical Activity: Encourage regular moderate-intensity aerobic exercise (150 minutes weekly, as tolerated) to enhance peripheral glucose utilization independent of insulin signaling [1].
  • Patient Education: Provide comprehensive education on glucose monitoring techniques, recognition of hyperglycemia symptoms, and appropriate response to elevated readings [1].
  • Multidisciplinary Management: Establish collaboration between oncology and endocrinology specialties, particularly for complex cases or when glycemic targets are not achieved with initial interventions [1].
Dose Modification Guidelines

Structured dose modifications represent a critical component of hyperglycemia management for severe or refractory cases. The following guidelines should be implemented based on fasting glucose levels and response to antihyperglycemic therapy:

  • Grade 1 (FPG >100-160 mg/dL): Maintain current Inavolisib dose; initiate lifestyle modifications and consider metformin if persistent.
  • Grade 2 (FPG >160-250 mg/dL): Maintain current Inavolisib dose; initiate or intensify antihyperglycemic medication.
  • Grade 3 (FPG >250-500 mg/dL): Interrupt Inavolisib until hyperglycemia improves to Grade 1 or below; intensify antihyperglycemic regimen; consider 25-50% dose reduction upon resumption.
  • Grade 4 (FPG >500 mg/dL): Permanently discontinue Inavolisib; require urgent/emergent antihyperglycemic management [1].

Clinical trial data demonstrate that dose interruptions (required in 28% of patients) and dose reductions (required in 2.5% of patients) effectively facilitate glycemic control, with only 1.2% of patients requiring permanent discontinuation due to hyperglycemia [1].

Experimental Protocols for Investigative Applications

In Vitro Assessment of PI3K Inhibitor-Induced Insulin Resistance

This protocol enables mechanistic investigation of PI3K inhibitor effects on insulin signaling in cultured cells, facilitating preclinical screening of mitigation strategies and exploration of pathway interactions.

Materials and Reagents:

  • Cell lines of interest (e.g., L6 myoblasts, 3T3-L1 adipocytes, HepG2 hepatocytes)
  • PI3K inhibitors (Inavolisib, alpelisib, etc.) in DMSO stock solutions
  • Serum-free, low-glucose DMEM
  • Insulin solution (human recombinant)
  • Glucose uptake assay kit (e.g., 2-NBDG-based fluorescence assay)
  • Western blot reagents for AKT phosphorylation (p-AKT Ser473, total AKT)
  • GLUT4 translocation assay components (e.g., immunofluorescence)

Methodology:

  • Cell Culture and Differentiation: Culture L6 myoblasts in high-glucose DMEM with 10% FBS and differentiate into myotubes using 2% horse serum for 5-7 days. For 3T3-L1 preadipocytes, differentiate using standard cocktail (IBMX, dexamethasone, insulin) over 7-10 days.
  • PI3K Inhibitor Treatment: Serum-starve cells for 4-6 hours, then pre-treat with PI3K inhibitor (dose range: 0.1-10 μM) or vehicle control (DMSO) for 2 hours.
  • Insulin Stimulation: Stimulate cells with insulin (100 nM) for 15 minutes to activate insulin signaling pathway.
  • Glucose Uptake Measurement:
    • Wash cells with PBS and incubate with 100 μM 2-NBDG in glucose-free buffer for 30 minutes
    • Terminate uptake with ice-cold PBS
    • Measure fluorescence (Ex/Em: 485/535 nm) using microplate reader
    • Normalize to protein content or cell number
  • Insulin Signaling Analysis:
    • Lyse cells in RIPA buffer with protease and phosphatase inhibitors
    • Perform Western blotting for p-AKT (Ser473), total AKT, and loading control
    • Quantify band intensity using imaging software
  • GLUT4 Translocation Assessment:
    • Transfect cells with GLUT4-GFP construct
    • Image using confocal microscopy before and after insulin stimulation
    • Quantify membrane-to-cytosol fluorescence ratio

Data Analysis: Calculate percentage inhibition of insulin-stimulated glucose uptake and AKT phosphorylation relative to vehicle-treated controls. Generate dose-response curves to determine IC50 values for PI3K inhibitor effects on insulin signaling.

In Vivo Assessment of Hyperglycemia in Preclinical Models

This protocol describes comprehensive metabolic characterization in rodent models during PI3K inhibitor treatment, enabling evaluation of therapeutic interventions and mechanistic studies.

Materials and Reagents:

  • C57BL/6 mice or other appropriate strains (8-12 weeks old)
  • PI3K inhibitor formulated in appropriate vehicle (e.g., 0.5% methylcellulose)
  • Glucometer and test strips
  • Insulin ELISA kit
  • HbA1c testing system
  • Oral glucose tolerance test (OGTT) reagents
  • Tissue collection supplies (fixatives, RNAlater)

Methodology:

  • Study Design:
    • Group animals (n=6-8/group) to include: vehicle control, PI3K inhibitor alone, PI3K inhibitor + antihyperglycemic agent(s)
    • Administer PI3K inhibitor via oral gavage daily at clinically relevant doses
    • Monitor body weight, food intake, and water consumption daily
  • Glucose Homeostasis Assessments:
    • Fasting Blood Glucose: Measure after 6-hour fast weekly
    • Oral Glucose Tolerance Test (OGTT): After 6-hour fast, administer glucose (2 g/kg) orally; measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes
    • Insulin Tolerance Test (ITT): After 2-hour fast, administer human regular insulin (0.75 U/kg) intraperitoneally; measure blood glucose at 0, 15, 30, 60, and 90 minutes
    • HbA1c Measurement: Collect blood at study termination
  • Tissue Collection and Analysis:
    • Euthanize animals at study endpoint
    • Collect liver, skeletal muscle, adipose tissue, and pancreas
    • Preserve tissues for histology, protein analysis, and gene expression studies
    • Perform immunohistochemistry for insulin signaling markers (p-AKT, etc.)
  • Biochemical Analyses:
    • Measure plasma insulin, glucagon, and adipokine levels
    • Assess hepatic glycogen content
    • Analyze expression of gluconeogenic enzymes (PEPCK, G6Pase)

Data Analysis: Calculate area under the curve (AUC) for OGTT and ITT. Perform homeostatic model assessment of insulin resistance (HOMA-IR) using fasting glucose and insulin values. Conduct statistical analyses using ANOVA with appropriate post-hoc tests.

Signaling Pathway Diagrams

G Fig. 1: Mechanism of PI3K Inhibitor-Associated Hyperglycemia cluster_normal Normal Insulin Signaling cluster_pi3k_inhib PI3K Inhibitor Effects Insulin1 Insulin IR1 Insulin Receptor Insulin1->IR1 PI3K1 PI3K IR1->PI3K1 PIP3_1 PIP3 PI3K1->PIP3_1 Phosphorylation PIP2_1 PIP2 PIP2_1->PIP3_1 AKT1 AKT PIP3_1->AKT1 FOXO1_1 FOXO1 (Inactive) AKT1->FOXO1_1 Inhibits mTOR1 mTOR AKT1->mTOR1 GSK3_1 GSK3 (Inactive) AKT1->GSK3_1 Inhibits GLUT4_1 GLUT4 Translocation mTOR1->GLUT4_1 Insulin2 Insulin IR2 Insulin Receptor Insulin2->IR2 PI3K2 PI3K (Inhibited) IR2->PI3K2 PIP3_2 PIP3 (Reduced) PI3K2->PIP3_2 Impaired PIP2_2 PIP2 PIP2_2->PIP3_2 AKT2 AKT (Reduced Activity) PIP3_2->AKT2 FOXO1_2 FOXO1 (Active) AKT2->FOXO1_2 Failed Inhibition mTOR2 mTOR (Reduced Activity) AKT2->mTOR2 GSK3_2 GSK3 (Active) AKT2->GSK3_2 Failed Inhibition Hyperglycemia HYPERGLYCEMIA FOXO1_2->Hyperglycemia Gluconeogenesis GLUT4_2 GLUT4 (Impaired) mTOR2->GLUT4_2 GLUT4_2->Hyperglycemia Reduced Uptake GSK3_2->Hyperglycemia Glycogenolysis

Conclusion and Future Directions

PI3K inhibitor-associated hyperglycemia represents a significant but manageable clinical challenge in oncology therapeutics. Through proactive monitoring, timely intervention, and structured dose modification, this on-target adverse effect can be effectively controlled in most patients, allowing continued anticancer treatment. The integration of mechanistic understanding with clinical management strategies enables researchers and clinicians to optimize the therapeutic index of promising PI3K inhibitors like Inavolisib.

Future directions in this field include the development of predictive biomarkers to identify patients at highest risk for metabolic complications, investigation of novel antihyperglycemic combinations that may synergize with PI3K inhibition while minimizing potential impacts on antitumor efficacy, and exploration of intermittent dosing strategies that maintain anticancer activity while reducing metabolic toxicity. Additionally, further research into the long-term consequences of PI3K inhibitor-associated hyperglycemia and its optimal management will be essential as these agents move into earlier lines of therapy and potentially curative settings.

References

Comprehensive Stomatitis Management in Inavolisib Therapy: Clinical Protocols and Experimental Approaches

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Stomatitis in Inavolisib Therapy

Inavolisib is an oral, targeted PI3Kα inhibitor specifically designed for the treatment of endocrine-resistant, PIK3CA-mutated, HR-positive, HER2-negative, locally advanced or metastatic breast cancer. As a component of combination therapy with palbociclib and fulvestrant, inavolisib introduces a unique safety profile characterized by a high incidence of stomatitis, which presents both clinical management challenges and opportunities for mechanistic investigation. Stomatitis represents one of the most frequent adverse events associated with inavolisib-based therapy, occurring in approximately 51% of patients according to the INAVO120 phase III clinical trial, with Grade 3 events observed in 6% of the treated population [1]. The management of this adverse event is critical for maintaining treatment adherence, quality of life, and therapeutic efficacy, as stomatitis led to dose interruptions in 10% of patients, dose reductions in 3.7%, and discontinuation of inavolisib in 0.6% of cases [1].

The PI3K-AKT-mTOR signaling pathway plays a crucial role in cellular proliferation, survival, and epithelial homeostasis, which may explain the vulnerability of oral mucosal tissues to PI3K inhibition. Unlike conventional chemotherapy-induced mucositis, which primarily affects proliferating epithelial stem cells, targeted therapy-associated stomatitis may involve more complex mechanisms including dysregulated immune responses and impaired mucosal barrier function. Understanding these distinct pathophysiological mechanisms is essential for developing effective management strategies and experimental models that accurately recapitulate the clinical presentation. This document provides comprehensive application notes and protocols for both clinical management and preclinical investigation of inavolisib-associated stomatitis, integrating quantitative clinical data with mechanistic experimental approaches.

Clinical Presentation and Epidemiology

Incidence and Severity Profile

The manifestation of stomatitis following inavolisib administration demonstrates a consistent pattern across clinical studies, with specific quantitative characteristics that inform management approaches. Analysis of the INAVO120 trial data reveals that stomatitis represents one of the most frequent adverse events associated with the inavolisib-based regimen, exhibiting a distinct severity profile that differs from the control arm [1] [2].

Table 1: Stomatitis Incidence and Severity in the INAVO120 Trial

Parameter Itovebi + Palbociclib + Fulvestrant (n=162) Placebo + Palbociclib + Fulvestrant (n=162)
All Grades Incidence 51% 27%
Grade 3 Events 6% 0%
Grade 4 Events 0% 0%
Dose Interruptions 10% Not reported
Dose Reductions 3.7% Not reported
Treatment Discontinuation 0.6% Not reported

The temporal characteristics of stomatitis development provide crucial insights for clinical monitoring and patient education. The median time to first onset was observed at 13 days following treatment initiation, with a broad range extending from 1 to 610 days, indicating that while most cases emerge early in the treatment course, vigilance must be maintained throughout therapy [1]. This early onset pattern necessitates proactive management strategies beginning with treatment initiation rather than reactive approaches after symptom development.

Clinical Spectrum and Terminology

The term "stomatitis" in the context of inavolisib therapy encompasses a spectrum of oral mucosal manifestations including aphthous ulcers, glossitis, glossodynia, lip ulceration, mouth ulceration, and generalized mucosal inflammation [2]. This comprehensive definition reflects the varied clinical presentations observed in patients and underscores the importance of thorough oral assessment beyond simply identifying classic ulcerative lesions. The multifocal nature of these manifestations suggests a systemic rather than localized effect of PI3K inhibition on oral mucosal homeostasis.

The functional impact of stomatitis in patients receiving inavolisib extends beyond discomfort to potentially affect nutritional status, hydration, and quality of life. While most cases are mild to moderate in severity (Grade 1-2), the occurrence of Grade 3 events in 6% of patients indicates significant symptoms that impair eating or necessitate medical intervention [1]. This severity distribution highlights the need for structured assessment tools and graded management protocols to address the full spectrum of clinical presentations.

Clinical Management Protocols

Prevention Strategies

Proactive prevention strategies form the foundation of effective stomatitis management in patients receiving inavolisib-based therapy. The INAVO120 trial protocol incorporated preventive measures that contributed to the management of this adverse event, with 38% of patients utilizing a corticosteroid-containing mouthwash for either prophylaxis or management of established stomatitis [1]. This approach demonstrates the value of targeted topical interventions in modifying the frequency and severity of oral mucosal inflammation.

A comprehensive preventive oral care protocol should be initiated before or concurrently with the first dose of inavolisib. This protocol should include routine oral hygiene with a soft-bristled toothbrush, avoidance of commercial mouthwashes containing alcohol or other potential irritants, and regular hydration. Patient education should emphasize the early signs of stomatitis, including mucosal erythema, burning sensation, or the appearance of small ulcers, enabling prompt intervention before progression to more severe forms. For high-risk patients, particularly those with a history of chemotherapy-associated mucositis or pre-existing oral conditions, consideration should be given to initiating a corticosteroid-containing mouthwash prophylactically, though optimal dosing schedules for prophylaxis require further validation in controlled studies.

Graded Intervention Guidelines

Stomatitis management requires a severity-graded approach to ensure appropriate intervention while maintaining antineoplastic efficacy. The following protocol, derived from clinical trial data and prescribing recommendations, provides a structured framework for healthcare providers [1] [3]:

  • Grade 1 (Mild): No inavolisib dose adjustment is recommended. Initiate or intensify appropriate medical therapy, including corticosteroid-containing mouthwash (e.g., dexamethasone 0.5 mg/5 mL swish and spit twice daily) and topical analgesic solutions if needed. Maintain meticulous oral hygiene with saline or sodium bicarbonate rinses.

  • Grade 2 (Moderate): Withhold inavolisib therapy until symptoms resolve to Grade 1 or less. Resume at the same dose level following improvement. Implement intensified medical management including high-potency topical corticosteroids (e.g., fluocinonide gel 0.05% applied to ulcers three times daily) and analgesic mouthwashes containing lidocaine for symptomatic relief. For recurrent Grade 2 stomatitis, withhold therapy until recovery then resume at one lower dose level (first reduction: 6 mg daily; second reduction: 3 mg daily) [3].

  • Grade 3 (Severe): Immediately withhold inavolisib until resolution to Grade 1 or less. Upon recovery, resume treatment at one lower dose level. Implement comprehensive management including topical therapies and consider systemic analgesics for pain control. Evaluate nutritional and hydration status, providing supportive care as needed.

  • Grade 4 (Life-threatening): Permanently discontinue inavolisib therapy. Institute aggressive supportive care including possible hospitalization for pain management, nutritional support, and management of secondary infections [3].

Table 2: Stomatitis Management Protocol by Severity Grade

Severity Grade Dose Management Therapeutic Interventions Monitoring Parameters
Grade 1 No dose adjustment Corticosteroid mouthwash, oral hygiene optimization Symptom progression, functional impact
Grade 2 Withhold until Grade ≤1, then resume same dose High-potency topical corticosteroids, analgesic mouthwashes Time to resolution, recurrence frequency
Grade 3 Withhold until Grade ≤1, then resume at reduced dose Topical and systemic analgesics, nutritional support Healing timeline, hydration status
Grade 4 Permanent discontinuation Aggressive supportive care, possible hospitalization Systemic complications, infection signs

This graded management approach balances the need for stomatitis control with the preservation of antineoplastic efficacy, recognizing that only a small minority of patients (0.6%) ultimately require permanent discontinuation of inavolisib due to stomatitis [1].

Experimental Models and Mechanistic Insights

Preclinical Models for Pathophysiological Investigation

The development of representative experimental models is essential for elucidating the mechanisms underlying inavolisib-associated stomatitis and evaluating potential preventive or therapeutic interventions. Preclinical observations suggest that inavolisib demonstrates a dual mechanism of action—functioning as both a highly potent and selective inhibitor of PI3Kα while simultaneously inducing degradation of mutated PI3Kα protein [1]. This distinctive pharmacological profile may contribute to unique mucosal toxicity patterns compared to other PI3K inhibitors.

In vitro models utilizing primary human oral keratinocytes or three-dimensional oral mucosal equivalents can recapitulate key aspects of stomatitis pathophysiology. Protocol for epithelial barrier assessment:

  • Culture keratinocytes in appropriate media until 80% confluent
  • Expose to inavolisib at clinically relevant concentrations (0.1-10 μM) for 24-72 hours
  • Assess barrier function using transepithelial electrical resistance (TEER) measurements
  • Evaluate pro-inflammatory cytokine production (IL-6, IL-8, TNF-α) via ELISA
  • Analyze apoptosis and proliferation markers (caspase-3, Ki-67) by immunofluorescence
  • Examine PI3K pathway inhibition through Western blot analysis of phosphorylated AKT levels

In vivo models employing PIK3CA-mutant transgenic mice or xenograft models with concurrent assessment of oral mucosa can provide insights into the systemic effects of PI3K inhibition on mucosal homeostasis. These models should incorporate detailed clinical scoring of oral lesions, histological evaluation of mucosal architecture, and molecular analysis of pathway inhibition in both tumor and mucosal tissues to establish correlative relationships between antitumor efficacy and stomatitis development.

Molecular Pathways and Signaling Networks

The molecular mechanisms through which inavolisib induces stomatitis likely involve disruption of PI3K-AKT-mTOR signaling in oral epithelial cells, though the precise pathways distinguishing its toxicity profile from other PI3K inhibitors remain under investigation. Inavolisib demonstrates high specificity for the PI3Kα isoform versus other isoforms, and uniquely facilitates degradation of mutated PI3Kα [1] [4]. This degradation mechanism may contribute to both enhanced antitumor activity and distinct mucosal toxicity patterns.

The following diagram illustrates the proposed signaling pathways involved in inavolisib-associated stomatitis:

G Inavolisib Inavolisib PI3Kalpha PI3Kalpha Inavolisib->PI3Kalpha Inhibits & Degrades Inflammation Inflammation Inavolisib->Inflammation Induces AKT AKT PI3Kalpha->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Suppresses CellProliferation CellProliferation mTOR->CellProliferation Promotes MucosalIntegrity MucosalIntegrity CellProliferation->MucosalIntegrity Maintains Apoptosis->MucosalIntegrity Disrupts Inflammation->MucosalIntegrity Disrupts

Diagram 1: Proposed signaling pathways in inavolisib-associated stomatitis. Inavolisib inhibits and degrades mutant PI3Kα, disrupting downstream AKT-mTOR signaling, which normally maintains mucosal integrity through balanced control of proliferation and apoptosis. These disruptions, combined with induced inflammatory responses, contribute to stomatitis development.

Experimental evidence indicates that inavolisib inhibits phosphorylation of the downstream target AKT, reduces cellular proliferation, and induces apoptosis in PIK3CA-mutated breast cancer cell lines [1]. Similar mechanisms in rapidly turning over oral epithelial cells likely contribute to stomatitis development, though the specific susceptibility factors remain to be fully elucidated. Research hypotheses should focus on identifying biomarkers that predict stomatitis risk and severity, potentially including genetic polymorphisms in drug metabolism pathways or baseline inflammatory markers.

Monitoring and Assessment Frameworks

Clinical Assessment Tools

Standardized assessment protocols are essential for consistent grading and management of inavolisib-associated stomatitis throughout the treatment course. The Common Terminology Criteria for Adverse Events (CTCAE) v5.0 provides the standard framework for grading stomatitis severity in clinical practice and trials, though supplementing with patient-reported outcome measures can enhance sensitivity to functional impact [1] [2].

A comprehensive oral evaluation should be conducted at baseline before initiating inavolisib therapy and at each clinical visit throughout treatment. This assessment should include:

  • Visual inspection of all oral mucosal surfaces using standardized lighting
  • Documentation of lesion number, size, location, and characteristics
  • Evaluation of functional impact on speaking, swallowing, and nutritional intake
  • Assessment of pain intensity using a validated scale (e.g., 0-10 numerical rating scale)
  • Review of oral hygiene practices and current management strategies

For patients experiencing stomatitis, more frequent assessments are recommended, particularly during the first treatment cycle when the median time to onset is 13 days [1]. The implementation of structured patient-reported outcome measures, such as the Oral Mucositis Daily Questionnaire or functionally focused assessments, can provide valuable insights into the subjective impact of stomatitis and response to interventions between clinical visits.

Biomarker Monitoring Strategies

Investigation of potential biomarkers for stomatitis risk and severity represents an active area of research with implications for personalized management approaches. While no validated predictive biomarkers currently exist for inavolisib-associated stomatitis, candidate approaches include:

  • Genetic polymorphisms in drug metabolism enzymes or PI3K pathway components
  • Baseline inflammatory markers (e.g., C-reactive protein, IL-6) in serum or saliva
  • Oral microbiome composition analysis through 16S rRNA sequencing
  • Epithelial regeneration capacity assessed through buccal mucosal cytology

Protocol for salivary biomarker monitoring in clinical studies:

  • Collect unstimulated saliva samples prior to treatment initiation and at regular intervals (e.g., days 7, 14, 28 of cycle 1)
  • Process samples within 30 minutes of collection by centrifugation at 2600 × g for 15 minutes
  • Aliquot supernatant and store at -80°C until analysis
  • Analyze inflammatory mediators using multiplex immunoassay platforms
  • Correlate biomarker levels with stomatitis incidence and severity grades

This systematic approach to monitoring facilitates early detection of stomatitis, enabling prompt intervention before progression to more severe grades. Additionally, comprehensive biomarker data collection in clinical trials may identify predictive factors that eventually guide personalized prevention strategies for at-risk patients.

Conclusion and Future Directions

Stomatitis represents a clinically significant adverse event associated with inavolisib therapy, occurring in approximately half of treated patients, though severe forms (Grade 3) affect only 6% of patients [1]. The management approach requires a comprehensive strategy incorporating prevention, early detection, graded interventions, and dose modifications when necessary. The relatively low discontinuation rate (0.6%) due to stomatitis suggests that with appropriate management, most patients can continue to derive clinical benefit from inavolisib-based therapy [1].

Future research directions should focus on refining predictive biomarkers to identify patients at highest risk for severe stomatitis, optimizing prophylactic regimens, and developing targeted interventions that mitigate mucosal toxicity without compromising antitumor efficacy. The distinctive mechanism of action of inavolisib—combining PI3Kα inhibition with induced degradation of the mutant protein—presents unique opportunities for investigating the pathophysiological mechanisms underlying targeted therapy-associated stomatitis [1] [4]. Elucidating these mechanisms may inform the management of mucosal toxicities across the growing class of targeted therapies, ultimately enhancing the therapeutic index of these promising anticancer agents.

References

Inavolisib's Mechanism of Action and Research Context

Author: Smolecule Technical Support Team. Date: February 2026

Inavolisib is an oral, highly selective PI3Kα inhibitor with a unique dual mechanism of action [1] [2].

  • Selective Inhibition: It potently and selectively inhibits the activity of the PI3Kα isoform, with over 300-fold selectivity compared to other isoforms (β, δ, γ) [2]. This high selectivity is a key differentiator, as it may lead to a more manageable toxicity profile than earlier, less selective PI3K inhibitors.
  • Targeted Protein Degradation: Beyond inhibition, inavolisib uniquely promotes the degradation of the mutated p110α protein (the product of the PIK3CA gene) [2]. This degradation offers a more profound and sustained suppression of the oncogenic signaling pathway.

The diagram below illustrates this dual mechanism and the pathway it targets.

architecture RTK Receptor Tyrosine Kinase (RTK) PI3Ka Mutant PI3Kα (p110α) RTK->PI3Ka PIP3 PIP3 PI3Ka->PIP3 Catalyzes PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR outcomes Cell Proliferation Survival Metabolism mTOR->outcomes Inavolisib Inavolisib Inavolisib->PI3Ka 1. Inhibits Activity Degradation Degradation of Mutant p110α Inavolisib->Degradation 2. Induces Degradation->PI3Ka Depletes

Clinical Evidence and Relevance to Brain Metastases

The following table summarizes the key clinical evidence that establishes the importance of inavolisib and provides context for its potential investigation in brain metastases.

Evidence / Context Description Implication for Brain Metastases Research
PIK3CA Mutation Prevalence Found in 35-40% of HR+/HER2- breast cancers; associated with treatment resistance and poorer prognosis [1] [3]. Identifies a large patient subset with an unmet need, justifying targeted therapeutic strategies.
Phase III INAVO120 Trial (OS Data) Inavolisib + palbociclib + fulvestrant demonstrated significantly improved Overall Survival (OS) vs. control (median OS: 34.0 vs. 27.0 months; HR=0.67) in PIK3CA-mutated advanced breast cancer [3] [4]. Validates the potent clinical efficacy of the inavolisib-based regimen in the target population.
PI3K Pathway in Brain Metastases The PI3K pathway is frequently activated in breast cancer brain metastases [5]. Preclinical models suggest PI3K pathway inhibition could be effective against them [5]. Provides a strong biological rationale for investigating PI3K inhibitors like inavolisib in this setting.
Case Studies with Alpelisib Case reports document patients with PIK3CA-mutated breast cancer and brain metastases showing radiographic regression or stabilization of CNS lesions on alpelisib (another PI3Kα inhibitor) [5]. Offers proof-of-concept that PI3Kα inhibition can have activity against established brain metastases, supporting research into inavolisib.

Proposed Research Directions & Considerations

Given the lack of specific protocols for inavolisib in brain metastasis models, here are key considerations and suggested research avenues based on general principles and the clinical context:

  • Blood-Brain Barrier (BBB) Penetration: A primary research question is the extent to which inavolisib crosses the BBB. This should be a cornerstone of any experimental protocol, using techniques like microdialysis or mass spectrometry to measure drug concentrations in the brain parenchyma and cerebrospinal fluid (CSF) of animal models.
  • Combination Therapy Strategies: Based on clinical success and mechanisms of resistance, inavolisib should be tested in combination with other agents. Logical partners include:
    • CDK4/6 inhibitors (e.g., palbociclib), with which it has proven clinical synergy [2].
    • Endocrine therapy (e.g., fulvestrant).
    • HER2-targeted therapies, as the PI3K pathway is a key resistance mechanism in HER2+ breast cancer [6].
  • Use of Preclinical Models:
    • Genetically Engineered Mouse Models (GEMMs): These models, which develop PIK3CA-mutated brain metastases spontaneously, are ideal for studying the tumor microenvironment and treatment efficacy.
    • Patient-Derived Xenograft (PDX) Models: Implanting brain metastatic tissue from patients into mice preserves tumor heterogeneity and is highly predictive of clinical response.
    • Orthotopic Injection Models: Injecting PIK3CA-mutated breast cancer cells into the mouse carotid artery or left ventricle can generate brain metastases for interventional studies.

Experimental Workflow Overview

The following chart outlines a high-level, generalized workflow for a typical inavolisib efficacy study in a brain metastasis model.

workflow Start 1. Model Establishment A Characterize Model (PIK3CA status, BBB integrity) Start->A B 2. Treatment Arm Allocation A->B C Vehicle Control B->C D Inavolisib Monotherapy B->D E Combination Therapy (e.g., + CDK4/6i) B->E F 3. In-Life Monitoring (Tumor volume, wellness) C->F D->F E->F G 4. Endpoint Analysis F->G H Biomarker & PK/PD (e.g., pAKT, drug levels) G->H I Imaging & Histology (MRI, IHC) G->I

A Note on Protocol Gaps and Next Steps

The absence of specific, ready-to-use protocols in the public domain indicates that methodology for using inavolisib in brain metastasis models is likely proprietary or still being developed within academic and industry labs.

  • Consult Foundational Literature: Look up studies on other PI3K inhibitors (like alpelisib or buparlisib) in brain metastasis models for methodological insights that can be adapted [5].
  • Contact the Manufacturer: Reach out to Roche/Genentech (the developer of inavolisib) through their scientific exchange program. They may provide experimental protocols or offer collaborative opportunities.
  • Screen Scientific Databases: Use specialized databases to search for recent conference abstracts (e.g., from ASCO, AACR, or SNO) where preliminary research data might have been presented.

References

Inavolisib-Induced Hyperglycemia: Incidence & Management Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key quantitative data on hyperglycemia incidence and management from the INAVO120 clinical trial, which forms the basis for the following protocols [1].

Parameter Incidence in INAVO120 Trial (Itovebi arm, n=162)
All-Grade Hyperglycemia 85%
Grade 2 (FPG >160 to 250 mg/dL / >8.9 to 13.9 mmol/L) 22%
Grade 3 (FPG >250 to 500 mg/dL / >13.9 to 27.8 mmol/L) 12%
Grade 4 (FPG >500 mg/dL / >27.8 mmol/L) 0.6%
Median Time to First Onset 7 days (range: 2 to 955 days)
Management with Oral Antihyperglycemics 46% of patients
Management with Insulin 7% of patients
Hyperglycemia leading to dose interruption 28%
Hyperglycemia leading to discontinuation 1.2%

Mechanism of PI3K Inhibitor–Induced Hyperglycemia

Hyperglycemia is an on-target effect of PI3Kα inhibition, as the pathway is a crucial mediator of insulin signaling [2] [1].

G Insulin Insulin PI3K_Pathway PI3K/AKT Pathway Activation Insulin->PI3K_Pathway Blocked_Pathway Blocked PI3K/AKT Signaling Normal_Glucose Normal Blood Glucose PI3K_Pathway->Normal_Glucose Hyperglycemia Hyperglycemia PI3Ki PI3K Inhibitor (e.g., Inavolisib) PI3Ki->Blocked_Pathway Blocked_Pathway->Hyperglycemia

Diagram: Mechanism of PI3K Inhibitor-Induced Hyperglycemia. PI3K inhibition blocks insulin-mediated signaling, leading to decreased glucose uptake and increased hepatic glucose production.

The diagram illustrates the core mechanism. Inhibition of PI3Kα interferes with the insulin receptor's downstream signaling, leading to [2] [1]:

  • Decreased glucose transport into skeletal muscle and adipose tissue.
  • Reduced glycogen synthesis in the liver.
  • Increased hepatic gluconeogenesis and glycogenolysis, as the liver is no longer effectively suppressed by insulin.

Experimental & Clinical Monitoring Protocol

A strict monitoring protocol is recommended based on the prescribing information and clinical data [3] [1].

Baseline Assessment (Pre-Treatment)
  • Fasting Plasma Glucose (FPG) or Fasting Blood Glucose (FBG)
  • Hemoglobin A1C (HbA1c)
  • Renal Function (estimated glomerular filtration rate, eGFR)
Ongoing Monitoring Schedule Post-Treatment Initiation

The frequency of FPG/FBG monitoring should be intensified, especially during the first month [1]:

  • Month 1:
    • Week 1 (Day 1-7): Monitor every 3 days.
    • Weeks 2-4 (Day 8-28): Monitor once per week.
  • Months 2-3: Monitor once every 2 weeks.
  • Month 4 and beyond: Monitor once every 4 weeks.
  • HbA1c should be monitored every 3 months, or more frequently as clinically indicated [1].

Hyperglycemia Management & Troubleshooting Guide

The management of hyperglycemia involves both pharmacological intervention and dose modification of Inavolisib, as outlined in the official prescribing information [3].

Pharmacological Intervention
  • First-Line Agents: Metformin is commonly used. A case report demonstrated its use, though it may not be sufficient for all patients [2].
  • Treatment Considerations: Evidence suggests that therapies which minimize hyperinsulinemia (e.g., metformin, SGLT2 inhibitors) may be preferable. This is because hyperinsulinemia could theoretically reactivate the PI3K pathway through other receptors, potentially countering the anti-cancer effect of Inavolisib [2].
  • Insulin: May be necessary for severe cases, but its use should be carefully considered [2] [1].
Inavolisib Dose Modification Guidelines

The following table summarizes the recommended dose modifications based on fasting glucose levels [3].

Fasting Glucose Level Recommended Action

| >160 to 250 mg/dL (>8.9 to 13.9 mmol/L) | Withhold Inavolisib until FPG/FBG ≤160 mg/dL. Initiate/intensify anti-hyperglycemic medication. Resume at same dose. | | >250 to 500 mg/dL (>13.9 to 27.8 mmol/L) | Withhold Inavolisib. Initiate/intensify anti-hyperglycemic medication. If glucose recovers to ≤160 mg/dL: • In <8 days: Resume at same dose. • In ≥8 days: Resume at one lower dose level. • If recurs within 30 days: Resume at one lower dose level. | | >500 mg/dL (>27.8 mmol/L) | Withhold Inavolisib. Initiate/intensify anti-hyperglycemic medication. If glucose recovers to ≤160 mg/dL, resume at one lower dose level. If this grade recurs, permanently discontinue. |

G Start Hyperglycemia Event CheckGrade Assess Severity (Grade) Start->CheckGrade Grade2 Grade 2 FPG >160-250 mg/dL CheckGrade->Grade2 Grade3 Grade 3 FPG >250-500 mg/dL CheckGrade->Grade3 Grade4 Grade 4 FPG >500 mg/dL CheckGrade->Grade4 Act2 Withhold Inavolisib Initiate/Optimize Medication Grade2->Act2 Act3 Withhold Inavolisib Initiate/Optimize Medication Grade3->Act3 Act4 Withhold Inavolisib Initiate/Optimize Medication Grade4->Act4 Res2 Resume at SAME dose when FPG ≤160 mg/dL Act2->Res2 Res3 Evaluate Recovery Time Act3->Res3 Res4 Resume at ONE LOWER dose when FPG ≤160 mg/dL Act4->Res4 Res3Fast Resume at SAME dose Res3->Res3Fast Recovery in < 8 days Res3Slow Resume at ONE LOWER dose Res3->Res3Slow Recovery in ≥ 8 days

Diagram: Inavolisib Dose Modification Logic for Hyperglycemia. This workflow guides dose adjustments based on hyperglycemia severity and recovery time.

Frequently Asked Questions (FAQs) for Researchers

Q1: How quickly does hyperglycemia typically manifest after initiating Inavolisib? A1: The onset is often rapid. In clinical trials, the median time to first onset was 7 days, though the range was wide (2 to 955 days) [1]. This suggests monitoring should begin immediately.

Q2: Is the hyperglycemic effect of Inavolisib reversible? A2: Yes, clinical data indicates it is largely reversible. In the INAVO120 trial, 96% of patients with Grade 2 or higher hyperglycemia experienced an improvement of at least one grade level, with a median time to improvement of 8 days [1]. Glucose levels typically normalize upon dose reduction or drug cessation [2].

Q3: Are there specific risk factors that predict severe hyperglycemia? A3: While the safety of Inavolisib in patients with pre-existing diabetes requiring medication has not been formally studied, general risk factors for PI3K inhibitor-associated hyperglycemia include pre-existing diabetes, pre-diabetes (elevated HbA1c), and obesity (BMI >25 kg/m²) [2]. These patients require especially vigilant monitoring.

Q4: What is the recommended starting dose for patients with renal impairment? A4: For patients with moderate renal impairment (eGFR 30 to <60 mL/min), the recommended starting dose is reduced to 6 mg taken orally once daily [3] [1].

References

Inavolisib dose reduction for stomatitis

Author: Smolecule Technical Support Team. Date: February 2026

Incidence and Severity of Stomatitis

The following table summarizes the frequency and severity of stomatitis observed in clinical trials of inavolisib in combination with palbociclib and fulvestrant [1] [2]:

Adverse Reaction All Grades (Frequency) Grade 3 (Frequency) Grade 4 (Frequency)
Stomatitis 51% 6% Not reported (per prescribing information)
  • Time to Onset: The median time to the first onset of stomatitis was 13 days, with a wide range observed from 1 to 610 days [1] [2].
  • Impact on Treatment: In clinical trials, stomatitis led to dose interruption in 10% of patients, dose reduction in 3.7%, and discontinuation of inavolisib in 0.6% of patients [1].

Recommended Dose Modifications for Stomatitis

The dose of inavolisib should be modified based on the severity of stomatitis according to the criteria in the table below [3] [4] [2]. It is crucial to also initiate or intensify appropriate medical therapy, such as a corticosteroid-containing mouthwash [3] [1].

Severity Grade Recommended Dosage Modification
Grade 1 No dosage adjustment required. Initiate or intensify appropriate medical therapy.
Grade 2 Withhold inavolisib until recovery to Grade ≤1. Resume at the same dose level. For recurrent Grade 2, withhold until recovery, then resume at one lower dose level.
Grade 3 Withhold inavolisib until recovery to Grade ≤1. Resume at one lower dose level.
Grade 4 Permanently discontinue inavolisib.

The available dose levels for inavolisib are the starting dose of 9 mg daily, a first reduction to 6 mg daily, and a second reduction to 3 mg daily. It should be permanently discontinued if a patient cannot tolerate the second dose reduction [3] [2].

Supportive Management and Prophylaxis

Beyond dose modification, proactive management is key to controlling stomatitis [5] [1]:

  • Medical Therapy: A corticosteroid-containing mouthwash (e.g., dexamethasone mouthwash) is recommended for management or prophylaxis. In clinical practice, 38% of patients used such a mouthwash [1].
  • Oral Care Protocol: Patients should be advised on rigorous oral hygiene, which can help prevent and manage mouth sores. Recommendations include:
    • Brushing with a soft-bristle toothbrush.
    • Using a baking soda and/or salt water mouth rinse (2 tsp baking soda or 1 tsp salt in 8 ounces of warm water) 4 times daily.
    • Avoiding mouthwashes that contain alcohol [5].

Workflow for Stomatitis Management

The diagram below summarizes the decision-making pathway for managing and modifying treatment in response to inavolisib-associated stomatitis.

Start Patient on Inavolisib Reports Stomatitis Assess Assess Severity (CTCAE Grading) Start->Assess G1 Grade 1 Assess->G1 G2 Grade 2 Assess->G2 G3 Grade 3 Assess->G3 G4 Grade 4 Assess->G4 A1 Continue Inavolisib Initiate Medical Therapy (e.g., corticosteroid mouthwash) G1->A1 A2 Withhold Inavolisib G2->A2 A3 Withhold Inavolisib G3->A3 A4 Permanently Discontinue Inavolisib G4->A4 Recover2 Recovery to Grade ≤1? A2->Recover2 Recover3 Recovery to Grade ≤1? A3->Recover3 Resume2 Resume at SAME Dose Recover2->Resume2 Yes Resume2R Recurrent Event? Resume at ONE LOWER Dose Recover2->Resume2R No Resume3 Resume at ONE LOWER Dose Recover3->Resume3 Yes

Key Considerations for Research and Development

  • Tolerability Profile: Clinical data indicates that inavolisib has a manageable safety profile. Stomatitis, while frequent, resulted in a low discontinuation rate (0.6%), supporting its tolerability in long-term treatment regimens [1] [6].
  • Differentiation from Other Agents: Stomatitis is a known class effect of PI3K inhibitors. Inavolisib is designed to be more specific for the PI3Kα isoform, which may contribute to its manageable toxicity profile compared to earlier, less selective inhibitors [7].

References

managing diarrhea side effects of Inavolisib

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Characteristics & Incidence

The following table summarizes the key data on diarrhea from the INAVO120 clinical trial, where Inavolisib was used in combination with palbociclib and fulvestrant [1] [2] [3]:

Characteristic Detail
Overall Incidence 48% of patients [1] [2] [3]
Grade 3 Severity 3.7% of patients [1] [2] [4]
Median Time to Onset 15 days (range: 2 - 602 days) [1] [2]
Management Outcomes Dose interruptions (7%), dose reductions (1.2%), use of anti-diarrheal medicines (28%) [1] [2]

Management & Dose Modification Protocols

Clinical management involves patient guidance, proactive monitoring, and structured dose modifications based on severity grading [1] [2] [4]. The following diagram illustrates the management pathway and the corresponding dose modification guidelines are provided in the table below.

Start Patient presents with diarrhea Assess Assess Severity (CTCAE Grade) Start->Assess G1 Grade 1 Assess->G1 G2 Grade 2 Assess->G2 G3 Grade 3 Assess->G3 G4 Grade 4 Assess->G4 ActG1 No dose adjustment. Start antidiarrheals. G1->ActG1 ActG2 Hold dose until ≤G1. Start/intensify antidiarrheals. Resume at same dose. G2->ActG2 ActG3 Hold dose until ≤G1. Start/intensify antidiarrheals. Resume at next lower dose. G3->ActG3 ActG4 Permanently discontinue. G4->ActG4 ActG2_Recur If recurrent G2: Hold until ≤G1. Resume at next lower dose. ActG2->ActG2_Recur Recurrence

The table below outlines the specific dose modification recommendations based on the severity of the adverse reaction [4]:

Severity (Grade) Action Dosing After Recovery
Grade 1 No dosage adjustment necessary. Monitor and start antidiarrheals. Continue at current dose.
Grade 2 Hold therapy until resolves to Grade ≤1. Start/intensify antidiarrheals. Resume at the same dose level.
Recurrent Grade 2 Hold therapy until resolves to Grade ≤1. Resume at the next lower dose level.
Grade 3 Hold therapy until resolves to Grade ≤1. Start/intensify antidiarrheals. Resume at the next lower dose level.
Grade 4 Permanently discontinue Inavolisib. -

Standard Dosing & Reduction Schedule [2] [4]:

  • Recommended Starting Dose: 9 mg orally, once daily.
  • First Dose Reduction: 6 mg once daily.
  • Second Dose Reduction: 3 mg once daily.

Key Considerations for Clinical Protocols

For researchers designing clinical trials or clinical support programs, the following points are critical:

  • Proactive Patient Guidance: Advise patients to increase oral fluid intake and initiate anti-diarrheal treatment at the first sign of diarrhea [1] [2] [5].
  • Monitor for Complications: Severe diarrhea can lead to dehydration and acute kidney injury; monitor for symptoms and abnormal lab values [1] [6].
  • Dose Modification is Key: Adherence to the dose-holding and reduction schedule is effective in managing toxicity, with a low permanent discontinuation rate (1.2%) due to diarrhea in the trial [1] [2].

References

Fasting Glucose Monitoring Schedule for Inavolisib

Author: Smolecule Technical Support Team. Date: February 2026

The schedule below outlines the mandatory fasting glucose monitoring protocol for patients on Inavolisib, which is critical for managing treatment-related hyperglycemia [1] [2] [3].

Time Period Monitoring Frequency for Fasting Glucose HbA1c Monitoring
Prior to First Dose Assess FPG/FBG and HbA1c; optimize blood glucose [1] [2] [3]. Once, at baseline [1] [2].
First Week Once every 3 days [1] [2] [3]. ---
Weeks 2-4 Once every week [1] [2] [3]. ---
Weeks 5-12 Once every 2 weeks [1] [2]. ---
After Week 12 Once every 4 weeks, and as clinically indicated [1] [2]. Every 3 months, and as clinically indicated [1] [2].
If Hyperglycemia Occurs Resume or continue with the intensified schedule above, based on clinical judgment [1]. As clinically indicated [1].

Dosage Modifications for Hyperglycemia

The following table provides the protocol for dose adjustments based on fasting plasma glucose (FPG) or fasting blood glucose (FBG) levels. These guidelines are crucial for troubleshooting and maintaining patient safety [1] [2].

FPG/FBG Level Action
>160 mg/dL to 250 mg/dL Withhold inavolisib. Initiate or intensify anti-hyperglycemic medication. Resume at the same dose when FPG/FBG ≤160 mg/dL [1] [2].

| >250 mg/dL to 500 mg/dL | Withhold inavolisib. Initiate/intensify anti-hyperglycemic medication and provide hydration.

  • If FPG/FBG ≤160 mg/dL in ≤7 days, resume at same dose.
  • If FPG/FBG ≤160 mg/dL in ≥8 days, resume at one lower dose level.
  • If this level recurs within 30 days, withhold until FPG/FBG ≤160 mg/dL, then resume at one lower dose level [1] [2]. | | >500 mg/dL | Withhold inavolisib. Initiate/intensify anti-hyperglycemic medication; assess for dehydration/ketosis and hydrate.
  • If FPG/FBG decreases to ≤160 mg/dL, resume at one lower dose level.
  • Permanently discontinue if >500 mg/dL recurs within 30 days [1] [2]. |

Experimental & Clinical Protocol Context

For researchers designing studies or interpreting data, understanding the clinical context of this monitoring is key.

  • Clinical Rationale: Hyperglycemia is a known, major adverse reaction of PI3Kα inhibitors like inavolisib. In the pivotal INAVO120 Phase 3 trial, grade 3 or 4 hyperglycemia occurred in 5.6% of patients receiving the inavolisib combination therapy, compared to 0% in the placebo group [4]. The median time to first onset was 7 days, justifying the intensive monitoring in the first few weeks [2].
  • Monitoring Methodology: The schedule is designed for fasting capillary blood glucose (CBG) self-monitoring by patients, with periodic HbA1c testing in a clinical lab [1] [5]. CBG testing involves a finger-prick blood sample analyzed with a glucometer and test strip. Note that while new non-invasive monitoring techniques are in research (e.g., microwave sensors with convolutional neural networks), these are not yet standard clinical practice [6].

Fasting Glucose Monitoring Workflow

This diagram visualizes the complete monitoring and management pathway for a patient starting Inavolisib.

Start Start Inavolisib Treatment Baseline Baseline Assessment: Fasting Glucose & HbA1c Start->Baseline Wk1 Week 1: Monitor Fasting Glucose Every 3 Days Baseline->Wk1 Wk2_4 Weeks 2-4: Monitor Fasting Glucose Once Weekly Wk1->Wk2_4 Wk5_12 Weeks 5-12: Monitor Fasting Glucose Once Every 2 Weeks Wk2_4->Wk5_12 Ongoing After Week 12: Monitor Fasting Glucose Once Every 4 Weeks Wk5_12->Ongoing HbA1c_Q3M Quarterly HbA1c (Every 3 Months) Ongoing->HbA1c_Q3M In parallel

Frequently Asked Questions (FAQs)

Q: What is the clinical evidence supporting this intensive monitoring schedule? A: The schedule is based on the pharmacokinetics and safety profile observed in clinical trials. The high incidence and early onset of hyperglycemia (median time: 7 days) demonstrated in the INAVO120 trial necessitated a protocol with frequent initial checks, tapering off as stability is achieved [2] [4].

Q: How should we manage a patient with a history of well-controlled type 2 diabetes? A: The prescribing information recommends intensifying antihyperglycemic treatment and implementing close fasting blood glucose monitoring from the start for these higher-risk patients. Consultation with an endocrinologist or healthcare professional experienced in hyperglycemia management is also advised [1] [2].

Q: What is the recommended course of action if a patient misses a glucose check? A: The protocol does not explicitly state this. From a clinical safety perspective, the missed check should be performed as soon as possible. If it's close to the time for the next scheduled check, it may be reasonable to proceed, but the patient's overall glycemic status and any new symptoms should be carefully evaluated.

References

Inavolisib: Drug Interactions & Clinical Safety Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the known drug interaction and safety data for inavolisib.

Category Details
Total Drug Interactions [1] 222
Major Interactions [1] 50
Moderate Interactions [1] 172
Disease Interactions [1] 3

| Common Adverse Events (AEs) (Incidence ≥20%) [2] [3] | Cytopenias (e.g., neutropenia), Hyperglycemia, Stomatitis, Diarrhea, Nausea, Decreased appetite, Fatigue, Headache, Rash, Various laboratory abnormalities (e.g., hypokalemia, elevated ALT) | | Serious Warnings [2] [3] | Hyperglycemia, Diarrhea, Stomatitis, Embryo-fetal toxicity | | Median Time to Onset of Key AEs [3] | Hyperglycemia: 7 days; Stomatitis: 13 days; Diarrhea: 15 days |

Key Safety Considerations & Contraindications

While no specific contraindications are listed in the available resources, the following disease interactions and patient conditions require extreme caution [1] [3]:

  • Hyperglycemia: Severe hyperglycemia can occur. Safety in patients with type 1 or type 2 diabetes requiring ongoing treatment is not established. Management involves rigorous glucose monitoring and the use of antihyperglycemic medications [3].
  • Stomatitis: Severe mouth sores have been reported. Management includes the use of corticosteroid-containing mouthwash for prophylaxis or treatment, and dose modifications for more severe cases [3].
  • Diarrhea: Can be severe, leading to dehydration and acute kidney injury. Management involves increased fluid intake, antidiarrheal medications, and dose adjustments [3].
  • Embryo-Fetal Toxicity: Can cause fetal harm. Management requires verifying pregnancy status and ensuring the use of effective non-hormonal contraception during and after treatment [3].

Clinical Trial Safety Data Overview

The following table presents selected safety data from the phase I/Ib study (GO39374), which evaluated inavolisib both as a single agent and in combination with other therapies (like palbociclib and fulvestrant) in 190 patients with PIK3CA-mutated advanced breast cancer [4].

Safety Parameter Incidence (n=190)
Any Treatment-Related AE 181 (95.3%)
Grade 3-5 Treatment-Related AEs 107 (56.3%)
AEs Leading to Inavolisib Withdrawal 5 (2.6%)
AEs Leading to Dose Reduction/Interruption 103 (54.2%)
Hyperglycemia (grouped term) 129 (67.9%)
Diarrhea (grouped term) 124 (65.3%)
Stomatitis (grouped term) 93 (48.9%)
Rash (grouped term) 47 (24.7%)

Mechanism of Action Diagram

The DOT code below illustrates the mechanism of action of inavolisib, a highly selective PI3Kα inhibitor.

G cluster_pathway PI3K/AKT/mTOR Signaling Pathway PIK3CA_Mutation PIK3CA Gene Mutation PI3K_Activation PI3Kα (p110α) Activation PIK3CA_Mutation->PI3K_Activation RTK Receptor Tyrosine Kinase (RTK) Activation RTK->PI3K_Activation Inavolisib Inavolisib Administration Inavolisib->PI3K_Activation 1. Inhibits Activity Mutant_Degradation Degradation of Mutant p110α Protein (via Proteasome) Inavolisib->Mutant_Degradation 2. Induces PIP2_PIP3 PIP2 → PIP3 Conversion PI3K_Activation->PIP2_PIP3 AKT_Activation AKT Activation PIP2_PIP3->AKT_Activation mTOR_Activation mTOR Activation AKT_Activation->mTOR_Activation Cellular_Effects Cell Proliferation Survival | Growth | Angiogenesis mTOR_Activation->Cellular_Effects Mutant_Degradation->PI3K_Activation Depletes Target

Diagram 1: Inavolisib's dual mechanism of action involves inhibiting PI3Kα activity and inducing the degradation of the mutant p110α protein [5].

FAQ for Research & Development

Q1: What is the clinical evidence supporting inavolisib's efficacy? The phase III INAVO120 trial demonstrated that adding inavolisib to palbociclib and fulvestrant significantly improved outcomes. It extended median Progression-Free Survival (PFS) to 17.2 months versus 7.3 months with placebo, and improved Overall Survival (OS) to 34 months versus 27 months, reducing the risk of death by 33% [6].

Q2: How should key adverse events (AEs) be managed in a clinical trial setting? Based on the phase I/Ib study, here are recommended protocols [4] [2]:

  • Hyperglycemia: Manage with oral antihyperglycemic agents (e.g., metformin). Implement a strict glucose monitoring schedule: fast every 3 days in Week 1, weekly for the next 3 weeks, then every 2 weeks for 8 weeks, and periodically thereafter [2] [3].
  • Diarrhea: Manage with common antidiarrheal medications and encourage increased fluid intake [4].
  • Stomatitis: Manage with supportive measures like dexamethasone mouthwash [4] [2].

Q3: Are there any specific handling requirements for inavolisib? Yes. Inavolisib is considered a potentially hazardous drug per the National Institute for Occupational Safety and Health (NIOSH) definition. Researchers must follow appropriate safe handling precautions [2].

References

managing fatigue during Inavolisib therapy

Author: Smolecule Technical Support Team. Date: February 2026

Fatigue Management Clinical Algorithm

The following diagram outlines the decision-making process for managing fatigue in patients on an Inavolisib-based regimen.

cluster_phase1 Initial Assessment & Intervention cluster_phase2 Persistent or Grade 2+ Fatigue cluster_phase3 Severe (Grade 3+) Fatigue Start Patient Reports Fatigue Assess Assess Severity (CTCAE Grade) and Rule Out Other Causes Start->Assess Intervene Implement Non-Pharmacologic Supportive Strategies Assess->Intervene Decision Fatigue Improved? Intervene->Decision After 1-2 Cycles EvaluateDose Evaluate for Dose Interruption Decision->EvaluateDose No Reassess Re-evaluate for Other Etiologies (e.g., Anemia, Hypothyroidism) Decision->Reassess No, or Worsening DoseHold Dose Interruption Until Improvement to ≤ Grade 1 EvaluateDose->DoseHold Reassess->DoseHold DoseReduce Consider Dose Reduction Upon Resumption DoseHold->DoseReduce Resume Resume or Continue Therapy at Appropriate Dose DoseReduce->Resume

Fatigue Incidence and Laboratory Abnormalities

Fatigue is a common adverse reaction during Inavolisib therapy. The following table summarizes its incidence and commonly associated laboratory abnormalities from the INAVO120 trial [1] [2].

Adverse Reaction / Laboratory Abnormality Itovebi Arm (n=162) Placebo Arm (n=162)
Fatigue 38% 25%
Grade 3-4 Fatigue 1.9% 1.2%
Hemoglobin Decreased 88% (8% Grade 3-4) 85% (2.5% Grade 3-4)
Neutrophils Decreased 95% (82% Grade 3-4) 97% (79% Grade 3-4)
Lymphocytes Decreased 72% (9% Grade 3-4) 68% (14% Grade 3-4)

Fatigue Management and Investigation Guide

Based on the clinical data, here is a guide for clinical management and systematic investigation of fatigue.

Supportive Care and Patient Counseling
  • Energy Conservation: Advise patients on activity pacing and prioritizing tasks.
  • Physical Activity: Encourage light-to-moderate physical activity like walking.
  • Nutrition and Hydration: Ensure adequate nutrition and hydration.
  • Sleep Hygiene: Promote good sleep practices.
Systematic Investigation of Contributing Factors

Given the high incidence of hematologic laboratory abnormalities, fatigue is often multifactorial. A structured investigation is crucial [1].

  • Assess for Hematologic Toxicity: Check complete blood count for anemia and neutropenia.
  • Review Other Common Adverse Reactions: Evaluate for diarrhea, nausea, decreased appetite, or electrolyte imbalances.
  • Rule Out Other Etiologies: Investigate hypothyroidism or other medical conditions.
Dose Modification Guidelines

For fatigue that is severe, persistent, or associated with other significant toxicities, the following dose modifications from the prescribing information should be considered [1] [2]:

  • Grade 3 Fatigue: Interrupt Itovebi until symptoms improve to Grade 1 or less. Consider resuming at the same or a reduced dose based on clinical judgment.
  • Grade 4 Fatigue: Permanently discontinue Itovebi.

Framework for Assessing Fatigue in Preclinical Models

While specific protocols for fatigue are not detailed in the available sources, its common association with anemia and neutropenia provides a basis for investigation. The following framework outlines key experimental approaches based on general principles.

Title Preclinical Framework for Investigating Fatigue-Related Toxicity A1 In Vivo Study Design (PIK3CA-mutant tumor xenografts) A2 Dosing: Inavolisib combo vs. Vehicle & Comparator Control A1->A2 B1 Hematologic Profiling (CBC analysis at baseline and during treatment) A2->B1 B2 Functional & Behavioral Assessment (Voluntary wheel running, Open field test) A2->B2 B3 Tissue Collection & Analysis (Bone marrow histopathology) A2->B3 C1 Primary Correlation: Anemia & Neutropenia Severity vs. Reduced Locomotor Activity B1->C1 B2->C1 B3->C1

Key Experimental Methodologies:

  • Hematologic Profiling: Collect and analyze blood samples for Complete Blood Count (CBC) at regular intervals. Track hemoglobin, neutrophil, and lymphocyte counts over time, correlating them with the dosing schedule.
  • Functional and Behavioral Assessment:
    • Voluntary Wheel Running: Measure the daily distance run by rodents as a direct correlate for energy levels and motivation.
    • Open Field Test: Quantify total distance moved, rearing, and time spent in the center to assess general locomotor activity and exploration.
  • Tissue Collection and Analysis: Perform histopathological examination of bone marrow to assess cellularity and evidence of myelosuppression.

Conclusion and Key Takeaways

  • Fatigue is a Common Side Effect: It occurs in a significant portion of patients treated with the Inavolisib regimen and is often linked to hematologic toxicities [1].
  • Management is Multifaceted: Initial management should focus on supportive care, with dose modifications reserved for more severe cases.
  • Preclinical Assessment is Possible: The provided framework offers a starting point for designing experiments to investigate the mechanisms and modulators of therapy-related fatigue.

References

Inavolisib treatment duration and discontinuation criteria

Author: Smolecule Technical Support Team. Date: February 2026

Treatment Protocol & Discontinuation Criteria

Aspect Details
Indication Adults with endocrine-resistant, PIK3CA-mutated, HR-positive, HER2-negative, locally advanced or metastatic breast cancer, in combination with palbociclib and fulvestrant [1] [2] [3].
Recommended Dose 9 mg orally once daily until disease progression or unacceptable toxicity [1] [3] [4].
Primary Discontinuation Criterion Disease progression or unacceptable toxicity [1] [4].

| Key Efficacy Data (INAVO120 Trial) | - Median PFS: 15.0 months (vs. 7.3 months with placebo combo) [2].

  • Overall Survival: 34 months (vs. 27 months with placebo combo) [5] [6]. |

Management of Key Adverse Events

Dose modifications for specific adverse events are critical for patient management. The following table outlines the guidelines for the most common and serious AEs.

Adverse Event Management & Dose Modification Criteria

| Hyperglycemia [1] [4] | - FPG/FBG >160-250 mg/dL: Hold dose; resume at same dose when ≤160 mg/dL.

  • FPG/FBG >250-500 mg/dL: Hold dose; if resolves to ≤160 mg/dL in ≤7 days, resume at same dose; if >7 days, resume at reduced dose. If recurs, hold and then resume at reduced dose.
  • FPG/FBG >500 mg/dL: Hold dose; resume at reduced dose when ≤160 mg/dL. Permanently discontinue if recurrence occurs. | | Stomatitis [1] [4] | - Grade 2: Hold until resolves to Grade ≤1, then resume at same dose. For recurrence, hold and resume at reduced dose.
  • Grade 3: Hold until resolves to Grade ≤1, then resume at reduced dose.
  • Grade 4: Permanently discontinue. | | Diarrhea [1] [4] | - Grade 2: Hold until resolves to Grade ≤1, then resume at same dose. For recurrence, hold and resume at reduced dose.
  • Grade 3: Hold until resolves to Grade ≤1, then resume at reduced dose.
  • Grade 4: Permanently discontinue. |

Experimental & Clinical Context

For your research and development work, the following experimental details and context may be valuable:

  • Clinical Trial Design (INAVO120): The key efficacy data comes from a randomized, double-blind, placebo-controlled, multicenter trial (NCT04191499) [2]. Patients had endocrine-resistant, PIK3CA-mutated breast cancer that progressed during or within 12 months of completing adjuvant endocrine therapy and had not received prior systemic therapy for advanced disease [2]. The primary endpoint was investigator-assessed Progression-Free Survival (PFS) [2].
  • Mechanism of Action: Inavolisib is a potent and selective PI3Kα inhibitor that not only inhibits the activity of the mutant p110α protein but also promotes its degradation [7]. This dual mechanism may contribute to its efficacy and differentiated safety profile compared to earlier, less selective PI3K inhibitors [8] [7].
  • Safety Profile: In the INAVO120 trial, the most common adverse reactions (≥20%) included decreased neutrophils, decreased hemoglobin, increased fasting glucose, decreased platelets, stomatitis, diarrhea, and rash [2]. Hyperglycemia is a known on-target effect of PI3K inhibition [8]. Supportive measures used in trials for management included oral antihyperglycemic medications, antidiarrheal drugs, and corticosteroid-containing mouthwashes for stomatitis [1] [8].

The diagram below illustrates the workflow for managing a patient on inavolisib, from initiation to potential discontinuation, highlighting the key decision points based on efficacy and toxicity.

Start Treatment Initiation: Inavolisib + Palbociclib + Fulvestrant A Continuous Dosing & Monitoring Start->A B Disease Progression or Unacceptable Toxicity? A->B C Continue Treatment B->C No D Evaluate Cause B->D Yes C->A E Manage Adverse Event (Dose Hold/Reduction) D->E Manageable Toxicity F Permanently Discontinue D->F Disease Progression or Grade 4 AE E->A After Resolution

References

Inavolisib vs alpelisib efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Efficacy & Safety at a Glance

The table below summarizes key efficacy and safety data from pivotal phase 3 trials for each drug. It is important to note that the trials had different patient populations and control arms, so a direct cross-trial comparison should be interpreted with caution.

Aspect Inavolisib Alpelisib
Approved Combination Palbociclib + Fulvestrant [1] [2] Fulvestrant [1]
Key Trial Identifier INAVO120 (NCT04191499) [2] SOLAR-1 (NCT02437318) [1]
Patient Population PIK3CA-mutated, HR+/HER2- aBC, 1st-line (endocrine-resistant) [1] [2] PIK3CA-mutated, HR+/HER2- mBC, post-endocrine therapy [1]
Median PFS (vs. Control) 15.0 vs. 7.3 months (HR 0.43) [1] 11.0 vs. 5.7 months (HR 0.65) [1]
Median OS (vs. Control) 34.0 vs. 27.0 months (HR 0.67) [2] 39.3 months (exploratory; no placebo comparison in final analysis) [1]
Objective Response Rate 58% [1] Not Specified
Common Adverse Events Neutropenia, stomatitis, rash (all grades: 26% for rash) [1] Hyperglycemia (any grade: ~60%; grade 3/4: ~36%), rash, diarrhea [1]
Key Safety Differentiator Lower incidence of high-grade hyperglycemia and rash; discontinuation primarily due to neutropenia from palbociclib combination [1] [2] Significant hyperglycemia requiring proactive management (e.g., metformin); higher rates of dermatologic reactions [1]

Mechanisms of Action & Experimental Insights

While both drugs target the PIK3CA pathway, their mechanisms differ significantly, influencing their efficacy and toxicity profiles.

  • Mechanism of Alpelisib: Alpelisib is a first-in-class, selective PI3Kα inhibitor. It works by binding to the ATP-binding pocket of the p110α catalytic subunit, blocking PI3K signaling and leading to cancer cell death [1].
  • Mechanism of Inavolisib: Inavolisib is a next-generation, highly selective PI3Kα inhibitor with a dual mechanism. It not only inhibits PI3Kα activity but also induces the degradation of the mutant p110α protein itself. This degradation mechanism provides more durable suppression of the pathway and may help overcome resistance mechanisms associated with earlier PI3K inhibitors [1] [3].

The following diagram illustrates the key mechanistic differences in their action on the PI3Kα protein.

G cluster_inavolisib Inavolisib Mechanism cluster_alpelisib Alpelisib Mechanism MutantPI3Ka Mutant PI3Kα Protein (p110α) InavBind 1. Binds and Inhibits PI3Kα MutantPI3Ka->InavBind Alpelisib Binds and Inhibits PI3Kα MutantPI3Ka->Alpelisib InavDeg 2. Induces Ubiquitination and Degradation InavBind->InavDeg Proteasome Proteasomal Degradation InavDeg->Proteasome

Preclinical & Combination Studies

Preclinical studies in multi-cell type tumor spheroids show that both alpelisib and inavolisib exhibit additive and/or synergistic effects when combined with other targeted agents [4].

  • Synergistic Combinations: Enhanced antitumor activity was observed when either drug was combined with:
    • MEK/ERK pathway inhibitors (e.g., selumetinib, ravoxertinib) [4].
    • KRAS mutation-specific inhibitors (e.g., sotorasib for KRAS G12C) in cell lines harboring the corresponding mutation [4].
    • Vertical pathway inhibition using an AKT inhibitor (e.g., ipatasertib) or an mTORC1/2 inhibitor (e.g., sapanisertib) [4].

Key Considerations for Professionals

For researchers and clinicians, the choice between these agents involves several factors beyond efficacy alone:

  • Therapeutic Window & Safety: Inavolisib's high selectivity and unique degradation mechanism appear to translate into a more favorable safety profile, particularly regarding the on-target toxicity of hyperglycemia [1] [3]. This could allow for longer treatment duration and improved quality of life.
  • Line of Therapy: The robust efficacy of the inavolisib-based regimen in the first-line setting for endocrine-resistant disease, as demonstrated in INAVO120, positions it as a potential new standard of care for this population [2]. Alpelisib is currently approved for a later line of therapy [1].
  • Biomarker Selection: Capivasertib, an AKT inhibitor, is approved for a broader biomarker group—those with alterations in the PIK3CA/AKT/PTEN pathway—and may be a preferable alternative for patients at high risk for hyperglycemia [1].

Future Directions and Ongoing Research

The landscape of PI3K inhibition is rapidly evolving. The most critical source of direct comparative data will come from the ongoing INAVO121 trial [5] [2].

  • INAVO121: This is a Phase III, open-label study directly comparing inavolisib + fulvestrant versus alpelisib + fulvestrant in patients with HR+/HER2-, PIK3CA-mutated advanced breast cancer who progressed after a CDK4/6 inhibitor. The primary endpoint is progression-free survival [5] [6]. Results from this trial will provide the first high-quality, head-to-head evidence to guide treatment sequencing.

References

Inavolisib INAVO120 trial progression-free survival results

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Results from the INAVO120 Trial

Efficacy Endpoint Inavolisib Combination Group Placebo Combination Group (Standard of Care) Hazard Ratio (HR) / p-value
Median Progression-Free Survival (PFS) [1] [2] 15.0 months (95% CI, 11.3-20.5); Updated to 17.2 months [2] 7.3 months (95% CI, 5.6-9.3) HR 0.43 (95% CI, 0.32-0.59); P<0.001 [1]
Median Overall Survival (OS) [2] [3] [4] 34.0 months 27.0 months HR 0.67 (95% CI, 0.48-0.94); p=0.0190 [2]
Objective Response Rate (ORR) [5] 62.7% 28.0% P < .0001
Median Time to Chemotherapy [5] 35.6 months 12.6 months HR 0.43 (95% CI, 0.30-0.60)

Trial Design and Methodology

The positive results are supported by a robust Phase III trial design.

  • Trial Identifier: NCT04191499 [1] [2]
  • Study Type: Randomized, double-blind, placebo-controlled, Phase III trial [1] [5].
  • Patient Population: 325 patients with PIK3CA-mutated, hormone receptor (HR)-positive, HER2-negative locally advanced or metastatic breast cancer. Patients' disease must have progressed during or within 12 months of completing adjuvant endocrine therapy [1] [2] [5].
  • Intervention & Comparator:
    • Intervention Group: Received inavolisib (9 mg once daily) + palbociclib (125 mg) + fulvestrant (500 mg) [5].
    • Control Group: Received placebo + palbociclib + fulvestrant at the same doses [5].
  • Primary Endpoint: Investigator-assessed Progression-Free Survival (PFS) [1] [2].
  • Key Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), and Clinical Benefit Rate [1] [2].

Mechanism of Action and Target

Inavolisib's distinct mechanism contributes to its efficacy and safety profile. The diagram below illustrates its targeted action within the PI3K/Akt signaling pathway.

inavolisib_mechanism cluster_inavolisib Inavolisib Action RTK Receptor Tyrosine Kinase (RTK) PIK3CA_mut Mutant PI3Kα (PIK3CA) RTK->PIK3CA_mut Activates PIP3 PIP₃ PIK3CA_mut->PIP3 Catalyzes PIP₂ to PIP₃ PIP2 PIP₂ AKT Akt PIP3->AKT Activates Cell_growth Cell Growth, Proliferation, Survival AKT->Cell_growth Inavolisib Inavolisib Inavolisib->PIK3CA_mut 1. Inhibits Degradation Degradation of Mutant p110α Inavolisib->Degradation 2. Induces

Based on its mechanism, Inavolisib offers two key pharmacological advantages over earlier PI3K inhibitors [6] [7]:

  • High Selectivity: It is a highly potent and selective inhibitor of the PI3Kα isoform, with over 300-fold selectivity over other class I PI3K isoforms (β, δ, γ). This specificity helps minimize off-target effects [7].
  • Degrader Function: It not only inhibits the enzyme's activity but also induces the selective degradation of the mutant p110α protein, the catalytic subunit of PI3Kα. This may lead to more durable pathway suppression [7].

References

Inavolisib overall survival data HR+ HER2- breast cancer

Author: Smolecule Technical Support Team. Date: February 2026

Key Efficacy Data from INAVO120 Trial

Efficacy Measure Inavolisib + Palbociclib + Fulvestrant Placebo + Palbociclib + Fulvestrant Hazard Ratio (HR) / p-value
Median Overall Survival (OS) 34.0 months [1] [2] 27.0 months [1] [2] HR=0.67 (95% CI: 0.48-0.94); p=0.0190 [1]
Median Progression-Free Survival (PFS) 17.2 months [3] [4] 7.3 months [3] [4] HR=0.42 (95% CI: 0.32-0.55) [2]
Objective Response Rate (ORR) 62.7% [2] [4] 28.0% [2] [4] p<0.001 [2]
Median Time to Chemotherapy 35.6 months [3] [4] 12.6 months [3] [4] HR=0.43 (95% CI: 0.30-0.60) [1]

Mechanism of Action & Rationale for Combination

Inavolisib is an oral, highly selective PI3Kα inhibitor with a unique dual mechanism of action [5]. It not only inhibits the enzymatic activity of the mutant PI3Kα protein but also induces its degradation, leading to more durable suppression of the oncogenic PI3K/AKT/mTOR signaling pathway [6] [5]. This pathway is a key driver of tumorigenesis and resistance to endocrine therapy in HR-positive breast cancer.

The combination with a CDK4/6 inhibitor (palbociclib) and endocrine therapy (fulvestrant) provides a synergistic anti-tumor effect by simultaneously targeting the cell cycle and a critical resistance pathway.

The diagram below illustrates this signaling pathway and the mechanism of inavolisib.

G RTK Receptor Tyrosine Kinase (RTK) PI3Kalpha_wild PI3Kα (Wild-type) RTK->PI3Kalpha_wild PI3Kalpha_mut PI3Kα (PIK3CA-Mutant) RTK->PI3Kalpha_mut PIP3 PIP3 PI3Kalpha_wild->PIP3 PI3Kalpha_mut->PIP3 Degradation Degradation of Mutant PI3Kα PI3Kalpha_mut->Degradation PIP2 PIP2 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR CellProcess Cell Proliferation, Survival, Growth mTOR->CellProcess Inavolisib Inavolisib Inavolisib->PI3Kalpha_mut  Inhibits & Targets


Detailed Experimental Protocol of INAVO120

For researchers, the key design elements of the pivotal INAVO120 trial (NCT04191499) are as follows [7] [2]:

  • Study Design: Phase III, randomized, double-blind, placebo-controlled trial.
  • Patient Population: 325 adults with PIK3CA-mutated, HR-positive, HER2-negative, locally advanced or metastatic breast cancer. Patients must have had disease progression during or within 12 months of completing adjuvant endocrine therapy and have received no prior systemic therapy for metastatic disease [7] [2].
  • Intervention: Patients were randomized 1:1 to receive:
    • Investigational Arm: Inavolisib (9 mg orally, once daily) + Palbociclib + Fulvestrant.
    • Control Arm: Placebo + Palbociclib + Fulvestrant.
  • Endpoints:
    • Primary: Investigator-assessed Progression-Free Survival (PFS) per RECIST v1.1.
    • Key Secondary: Overall Survival (OS), Objective Response Rate (ORR), Clinical Benefit Rate (CBR).
  • Statistical Analysis: The final OS analysis was preplanned to occur after approximately 153 events. Statistical significance for OS was defined as crossing the prespecified boundary of p < 0.0469 [2] [8].

Comparative Analysis with Alpelisib

Alpelisib, another PI3Kα inhibitor, is an approved treatment for the same patient population but in a later-line setting (post-CDK4/6 inhibitor) and in combination with fulvestrant alone [9]. The following table compares the two agents based on the INAVO120 data and alpelisib's known profile.

Feature Inavolisib (in INAVO120 regimen) Alpelisib (based on SOLAR-1 trial)
Approved Setting First-line (with CDK4/6i) [9] Post-CDK4/6i [9]
Combination Regimen Palbociclib + Fulvestrant [7] Fulvestrant only
Key Efficacy Improved OS & PFS in 1L [1] [2] Improved PFS in later-line
Common AEs (Grade 3+) Hyperglycemia, Stomatitis, Diarrhea [8] Hyperglycemia, Rash, Diarrhea
Hyperglycemia (Any Grade) 63.4% [4] ~65% (as per prescribing information)
Discontinuation due to AEs 6.8% (Inavolisib only) [2] ~25% (as per prescribing information)

Interpretation for Research & Development

The positive overall survival results from INAVO120 are significant as they represent the first time a PI3K pathway-targeted therapy has shown a survival benefit in this population, establishing a new benchmark for first-line treatment [1]. The regimen's ability to substantially delay the time to chemotherapy by nearly two years is another notable clinical achievement [3].

The manageable safety profile and low discontinuation rate (6.8% for inavolisib) suggest that the unique mechanism of inavolisib may offer a wider therapeutic window compared to earlier, less selective PI3K inhibitors [2]. This highlights the clinical value of developing highly selective agents to minimize off-target toxicity.

Ongoing phase III trials (INAVO121, INAVO122, INAVO123) are exploring inavolisib in other combinations and settings, including after CDK4/6 inhibitor failure and in HER2-positive disease, which may further expand its therapeutic application [7] [1].

References

Inavolisib safety profile versus other PI3K inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Safety and Tolerability Profile Comparison

Adverse Event (AE) Inavolisib + Palbociclib + Fulvestrant [1] [2] [3] Alpelisib + Fulvestrant [4] [1] Capivasertib + Fulvestrant [1]
Hyperglycemia (Any Grade) 63.4% 65% (Grade 3/4: 36%) 21.1% (Grade 3/4: 2.3%)
Rash (Any Grade) 26% (No Grade 3/4) 54% (Grade 3/4: 20%) 35.8%
Diarrhea (Any Grade) 65.3% 58% (Grade 3/4: 7%) 38.6% (Grade 3/4: 2.0%)
Stomatitis (Any Grade) 48.9% Not prominently reported 30.1%
Discontinuation due to AEs 6.8% ~25-35% Information missing
Key Prophylaxis & Management Dexamethasone mouthwash for stomatitis [4]. Antihyperglycemics and antidiarrheals as needed [3]. No primary antihistamine prophylaxis needed for rash [4]. Primary prophylaxis with antihistamines for rash and metformin for hyperglycemia in high-risk patients is recommended [4]. Information missing

Mechanistic Basis for the Improved Safety Profile

The enhanced tolerability of inavolisib is not serendipitous but stems from its intentionally designed mechanism of action, which minimizes wild-type PI3K pathway inhibition.

PI3Kα Inhibition and Mutant p110α Degradation

The diagram below illustrates inavolisib's dual mechanism of action that underlies its improved therapeutic window.

G cluster_degradation Mutant-Specific Degradation cluster_inhibition Selective Kinase Inhibition Inavolisib Inavolisib PI3K_Inhibition Blocks PIP₂ to PIP₃ conversion Inavolisib->PI3K_Inhibition WT_p110α Wild-type PI3Kα (p110α protein) Mut_p110α Mutant PI3Kα (p110α protein) Degradation Ubiquitination & Proteasomal Degradation Mut_p110α->Degradation 1. Induces conformational change Pathway_Inhibition Potent & durable suppression of oncogenic signaling Degradation->Pathway_Inhibition 2. Sustained pathway suppression WT_Inhibition Minimal impact on normal cells (Reduced on-target toxicity) PI3K_Inhibition->WT_Inhibition Limited effect on wild-type

This targeted approach means inavolisib has less impact on normal physiological PI3K signaling, which is crucial for processes like insulin regulation. This directly translates to a lower incidence and severity of toxicities like hyperglycemia and rash compared to less selective inhibitors [5] [6].

Clinical Management and Experimental Protocols

The manageable safety profile of inavolisib allows for its successful use in combination regimens, provided that supportive care and monitoring protocols are followed.

Clinical Management Guidelines

Key strategies for managing the most common AEs associated with inavolisib-based therapy include:

  • Hyperglycemia: Monitor blood glucose levels regularly. Initiate antihyperglycemic medications (e.g., metformin) as needed [3]. In the INAVO120 trial, proactive management kept treatment discontinuation due to hyperglycemia low [2] [5].
  • Stomatitis: Use dexamethasone mouthwash as primary prophylaxis, similar to the strategy for everolimus [4]. This is particularly important when inavolisib is combined with palbociclib, which can also cause stomatitis [4].
  • Diarrhea: Managed with common antidiarrheal medications (e.g., loperamide) and dietary modifications at the first onset [4] [3].
  • Rash: Unlike alpelisib, primary prophylaxis with antihistamines is not necessary for inavolisib, as the rash is predominantly low-grade [4] [1].
Key Clinical Trial Designs

The primary evidence for inavolisib's efficacy and safety comes from the following trials:

  • INAVO120 (NCT04191499): A Phase III, randomized, double-blind, placebo-controlled study. It evaluated inavolisib + palbociclib + fulvestrant vs. placebo + palbociclib + fulvestrant in patients with PIK3CA-mutated, HR+/HER2- advanced breast cancer who had disease recurrence during or within 12 months of adjuvant endocrine therapy [7] [8]. The primary endpoint was Investigator-assessed Progression-Free Survival (PFS) [8].
  • GO39374 (NCT03006172): A Phase I/Ib dose-escalation and -expansion study. This trial was crucial for establishing the safety, tolerability, and recommended Phase II dose of inavolisib as a monotherapy and in combination with other standard breast cancer therapies (fulvestrant, letrozole ± palbociclib) [3].

Key Differentiators and Considerations for Professionals

For researchers and clinicians, the key takeaways are:

  • Therapeutic Window: Inavolisib's selectivity makes combination therapy with CDK4/6 inhibitors (like palbociclib) feasible, enabling potent triple-pathway blockade (ER, CDK4/6, PI3K) that was difficult to achieve with earlier, less selective PI3K inhibitors due to overlapping toxicities [5] [6].
  • Biomarker Dependency: The efficacy and optimized safety of inavolisib are tightly linked to the presence of a PIK3CA mutation. This underscores the non-negotiable requirement for comprehensive biomarker testing prior to treatment consideration [2] [5].
  • Safety Trade-offs: While inavolisib shows improved tolerability over alpelisib in key areas, it is not without side effects. When combined with palbociclib, clinicians must be vigilant for stomatitis and neutropenia, which are known effects of the CDK4/6 inhibitor backbone [1] [2].

References

Inavolisib objective response rate PIK3CA mutated breast cancer

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Results from the INAVO120 Trial

Efficacy Endpoint Inavolisib + Palbociclib + Fulvestrant (n=161) Placebo + Palbociclib + Fulvestrant (n=164)
Objective Response Rate (ORR) 62.7% [1] [2] [3] 28.0% [1] [2] [3]
Median Progression-Free Survival (PFS) 17.2 months (updated from 15.0 months) [1] [2] 7.3 months [1] [2] [3]
Hazard Ratio (HR) for PFS 0.42 (95% CI: 0.32-0.55) [1] [3] -
Median Overall Survival (OS) 34.0 months [1] [2] [3] 27.0 months [1] [2] [3]
Hazard Ratio (HR) for OS 0.67 (95% CI: 0.48-0.94) [1] [2] [3] -
Median Time to Chemotherapy 35.6 months [1] [2] 12.6 months [1] [2]

Trial Design and Patient Population

The data in the table above comes from the Phase 3, randomized, double-blind, placebo-controlled INAVO120 study, which provides robust evidence [2] [3] [4].

  • Patient Population: The trial enrolled 325 adults with PIK3CA-mutated, hormone receptor-positive, HER2-negative, locally advanced or metastatic breast cancer. A key criterion was that their disease had relapsed during or within 12 months after completing adjuvant endocrine therapy, and they had not received prior systemic therapy for their advanced disease [2] [3] [4].
  • Primary Endpoint: Progression-free Survival (PFS) [4].
  • Key Secondary Endpoints: Overall Survival (OS) and Objective Response Rate (ORR) [4].

Mechanism of Action and Rationale for Combination

Inavolisib is a next-generation, highly selective PI3Kα inhibitor with a unique two-part mechanism [5] [6]:

  • Inhibition: It selectively inhibits the activity of the PI3Kα protein.
  • Degradation: It specifically induces the degradation of the mutant p110α protein (the product of the PIK3CA gene).

This targeted approach helps overcome the limitations of earlier, less selective PI3K inhibitors. The combination with a CDK4/6 inhibitor (palbociclib) and an endocrine therapy (fulvestrant) simultaneously targets three key signaling pathways (PI3K, CDK4/6, and estrogen receptor) that drive cancer growth and survival in this patient population [1] [5]. The following diagram illustrates how inavolisib acts on the PI3K/AKT/mTOR pathway.

G RTK Receptor Tyrosine Kinase (RTK) PI3K_WT PI3Kα (Wild-type) RTK->PI3K_WT PI3K_Mut PI3Kα (Mutant) RTK->PI3K_Mut PIP3 PIP3 PI3K_WT->PIP3 Catalyzes PI3K_Mut->PIP3 Catalyzes (Overactive) PIP2 PIP2 PIP2->PIP3 Conversion AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR CellProcess Cell Proliferation, Survival, Growth mTOR->CellProcess Inavolisib_Inhibit Inavolisib (Inhibition) Inavolisib_Inhibit->PI3K_Mut Selectively Inhibits Inavolisib_Degrade Inavolisib (Degradation) Inavolisib_Degrade->PI3K_Mut Induces Degradation

Safety Profile

While the inavolisib-based regimen showed superior efficacy, it was associated with a higher incidence of adverse events compared to the control arm [1] [3] [4].

  • Common Adverse Events: The most frequent adverse reactions (≥20%) included decreased neutrophils, decreased hemoglobin, increased fasting glucose, decreased platelets, stomatitis, and diarrhea [4].
  • Key Management Points:
    • Hyperglycemia: Occurred in 63.4% of patients. Pre-emptive monitoring of blood glucose and HbA1c is required, and management often involves anti-hyperglycemic medications [1] [4].
    • Stomatitis: Occurred in 51% of patients; prophylactic steroid mouthwash was used for management in the trial [4].
    • Diarrhea: Occurred in 48% of patients; patients are advised to start anti-diarrheal treatment at the first sign [4].
  • Discontinuation Rate: Treatment discontinuation specifically due to adverse events with inavolisib was 6.8% [1] [3], which is considered relatively low for a PI3K inhibitor class drug, reflecting its more manageable toxicity profile [1].

Interpretation and Clinical Context

  • Significant Efficacy Improvement: The ORR of 62.7% versus 28.0% demonstrates that the addition of inavolisib more than doubles the chance of tumor shrinkage for this specific patient population [1] [7].
  • Overall Survival Benefit: This regimen is the first PI3K pathway-targeted therapy to show a statistically significant overall survival benefit in a phase 3 trial, reducing the risk of death by 33% [1] [2].
  • Clinical Relevance: Based on these results, inavolisib combined with palbociclib and fulvestrant is now an FDA-approved regimen and represents an emerging standard of care. This underscores the critical importance of genomic testing for PIK3CA mutations at the time of advanced diagnosis for all patients with HR-positive, HER2-negative breast cancer [1] [2] [8].

References

Inavolisib combination therapy versus standard of care

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Data Comparison

Metric Inavolisib + Palbociclib + Fulvestrant Placebo + Palbociclib + Fulvestrant
Patient Population PIK3CA-mutated, HR+, HER2- aBC, endocrine-resistant [1] [2] Same as Inavolisib group [1] [2]
Median PFS 17.2 months [1] 7.3 months [1] [2]
Hazard Ratio (PFS) 0.42 (95% CI: 0.32-0.55) [3] --
Median OS 34.0 months [1] [3] [2] 27.0 months [1] [3] [2]
Hazard Ratio (OS) 0.67 (95% CI: 0.48-0.94) [3] [2] --
Objective Response Rate 62.7% [1] [2] 28.0% [1] [2]
Median Time to Chemotherapy 35.6 months [1] 12.6 months [1]
Common Grade 3-4 AEs Neutropenia (80.2%), Thrombocytopenia (14.2%), Hyperglycemia (5.6%), Stomatitis (5.6%), Diarrhea (3.7%) [4] [5] Neutropenia (78.4%), Thrombocytopenia (4.3%), Hyperglycemia (0%) [4]
Discontinuation due to AEs 6.8% [1] [2] 0.6% [1] [2]

Mechanism of Action and Experimental Protocol

Proposed Mechanism of Inavolisib

Inavolisib is not a conventional PI3K inhibitor; it has a dual mechanism of action designed for greater potency and selectivity in PIK3CA-mutated cancers [6] [7]:

  • Potent and Selective Inhibition: It is a highly selective inhibitor of the PI3Kα isoform, with >300-fold selectivity over other isoforms (β, δ, γ). This specificity helps minimize off-target effects [6] [5].
  • Induced Degradation of Mutant p110α: Unlike other inhibitors that only block activity, inavolisib binds to mutant p110α (the product of PIK3CA) and promotes its proteasomal degradation, leading to a more profound and sustained suppression of the PI3K pathway [6].

The diagram below illustrates how inavolisib, combined with palbociclib (CDK4/6 inhibitor) and fulvestrant (endocrine therapy), simultaneously targets three key oncogenic drivers in HR+ breast cancer.

G ER Estrogen (ER) Pathway Fulv Fulvestrant ER->Fulv  Blocks PI3K PI3K Pathway (PIK3CA-mutated) Inavo Inavolisib PI3K->Inavo  Inhibits & Degrades CDK46 CDK4/6 Pathway Palbo Palbociclib CDK46->Palbo  Inhibits Cancer Cancer Cell Proliferation & Survival Fulv->Cancer  Suppresses Inavo->Cancer  Suppresses Palbo->Cancer  Suppresses

Key Experimental Protocol: INAVO120 Trial

The data in the table above is primarily derived from the Phase III INAVO120 trial (NCT04191499) [1] [3] [2].

  • Study Design: Randomized, double-blind, placebo-controlled, Phase III trial.
  • Patient Cohort: 325 patients with PIK3CA-mutated, HR-positive, HER2-negative, locally advanced or metastatic breast cancer whose disease relapsed during or within 12 months of adjuvant endocrine therapy. They had received no prior systemic therapy for advanced disease [1] [2].
  • Intervention: Patients were randomized 1:1 to receive either:
    • Experimental Arm: Inavolisib (9 mg orally once daily) + Palbociclib (125 mg orally, once daily for 21 days, then 7 days off) + Fulvestrant (500 mg intramuscularly on specified days) [4].
    • Control Arm: Placebo + Palbociclib + Fulvestrant (same dosing schedules) [4].
  • Primary Endpoint: Progression-free survival (PFS) assessed by the investigator.
  • Key Secondary Endpoints: Overall survival (OS), objective response rate (ORR), and safety [3].
  • PIK3CA Mutation Detection: Mutation status was determined using tumor tissue or plasma-derived circulating tumor DNA via PCR-based tests (e.g., the cobas PIK3CA Mutation Test) [5].

Key Differentiators and Clinical Implications

  • Overcoming Resistance: The PI3K pathway is a major mechanism of resistance to endocrine therapy and CDK4/6 inhibitors. The addition of inavolisib provides a targeted option to counter this resistance in the sizable subset (about 40%) of patients with PIK3CA mutations [1] [6].
  • Improved Therapeutic Window: While the regimen has a significant toxicity profile, inavolisib was designed to be more selective than earlier PI3K inhibitors. The discontinuation rate due to adverse events (6.8%), though higher than the control arm, is considered manageable in the oncology context, allowing most patients to continue treatment [1] [5].
  • Practice-Changing Survival Benefit: The demonstration of a statistically significant overall survival benefit is a landmark achievement, making the inavolisib-based combination a new standard of care in the first-line setting for this specific patient population [1] [3] [2].

References

Inavolisib clinical trial phase III results

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy & Safety Profile Comparison

The following tables summarize key efficacy and safety data from pivotal trials for agents targeting the PI3K/AKT pathway in advanced HR+/HER2- breast cancer.

Table 1: Key Efficacy Outcomes from Phase III Trials

Agent (Regimen) mPFS (Months) PFS HR vs Control mOS (Months) OS HR vs Control ORR (%) Key Patient Population
Inavolisib + Palbo + Fulvestrant [1] [2] [3] 15.0 0.43 (95% CI: 0.32-0.59) 34.0 0.67 (95% CI: 0.48-0.94) 58.4-62.7 PIK3CA-mutated, endocrine-resistant, 1L mBC
Alpelisib + Fulvestrant [4] 11.0 0.65 (95% CI: 0.50-0.85) 39.3 (exploratory) Not Reported Not Reported PIK3CA-mutated, post-CDK4/6i and endocrine therapy
Capivasertib + Fulvestrant [4] 7.3 (in AKT-pathway altered) 0.50 (95% CI: 0.38-0.65) Not Reached Not Reported 28.8 (in AKT-pathway altered) AKT-pathway altered (PIK3CA/AKT1/PTEN), post-endocrine therapy ± CDK4/6i

Abbreviations: mBC: metastatic breast cancer; 1L: first-line; Palbo: Palbociclib; CDK4/6i: CDK4/6 inhibitor; HR: Hazard Ratio; CI: Confidence Interval.

Table 2: Select Adverse Events (AEs) and Management

Agent Hyperglycemia (Grade ≥3) Stomatitis (Grade ≥3) Diarrhea (Grade ≥3) Rash (Grade ≥3) Key Management Strategies
Inavolisib [4] [5] [2] 12-13% (FPG increase) 6% 3.7% No Grade 3/4 reported Proactive fasting glucose monitoring; corticosteroid mouthwash for stomatitis; antidiarrheals.
Alpelisib [4] Significant rate (key toxicity) Not Specified Not Specified Higher rate Proactive metformin initiation; prophylactic antihistamines; loperamide for diarrhea.
Capivasertib [4] 2.3% Not Specified Not Specified Not Specified Consider for patients at high risk for hyperglycemia.

Mechanism of Action & Trial Design

Understanding the unique mechanisms and trial protocols is crucial for interpreting the data.

  • Unique Dual Mechanism of Inavolisib: While all three agents inhibit the PI3K/AKT pathway, their targets and actions differ. Inavolisib is a highly selective PI3Kα inhibitor that not only blocks the enzyme's activity but also uniquely induces the degradation of the mutant p110α protein itself. This dual action may lead to more sustained pathway suppression and help overcome resistance mechanisms seen with earlier PI3K inhibitors [4] [6]. Capivasertib acts further downstream as a pan-AKT inhibitor, and Alpelisib is a PI3Kα inhibitor without the degradation function [4].
  • INAVO120 Trial Protocol: The INAVO120 trial was a phase III, randomized, double-blind, placebo-controlled study [7] [5] [2].
    • Patient Population: Adults with PIK3CA-mutated, HR+/HER2-negative locally advanced or metastatic breast cancer, whose disease progressed during or within 12 months of completing adjuvant endocrine therapy. Patients had not received prior systemic therapy for their advanced disease [5] [2].
    • Intervention: Inavolisib (9 mg orally, once daily) plus palbociclib and fulvestrant.
    • Control: Placebo plus palbociclib and fulvestrant.
    • Primary Endpoint: Progression-free survival (PFS) as assessed by the investigator [2].
    • Key Secondary Endpoints: Overall survival (OS), objective response rate (ORR), and duration of response (DOR) [5].

The diagram below illustrates the mechanism of action of Inavolisib within the PI3K/AKT/mTOR pathway.

G RTK Receptor Tyrosine Kinase (RTK) PIK3CA_WT PI3Kα Complex (Wild-type) RTK->PIK3CA_WT Activates PIK3CA_Mut PI3Kα Complex (Mutant PIK3CA) RTK->PIK3CA_Mut Activates PIP2 PIP2 PIK3CA_WT->PIP2 Phosphorylates PIK3CA_Mut->PIP2 Constitutively Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates CellGrowth Cell Growth, Proliferation, Survival mTOR->CellGrowth Inavolisib Inavolisib Inavolisib->PIK3CA_Mut 1. Inhibits Activity Degradation Degradation of Mutant PI3Kα Inavolisib->Degradation 2. Induces Degradation->PIK3CA_Mut Removes

Interpretation & Clinical Implications

  • Efficacy vs. Standard of Care: The INAVO120 regimen more than doubled median PFS and significantly improved OS compared to palbociclib-fulvestrant alone, establishing a new potential standard of care for this molecularly defined population in the first-line setting [1] [2] [3].
  • Therapeutic Sequencing: The distinct trial populations make cross-trial comparisons difficult. Alpelisib and capivasertib are often used after progression on CDK4/6 inhibitors, whereas the INAVO120 trial evaluated inavolisib in the first-line setting [4]. This positions inavolisib earlier in the treatment pathway.
  • Safety-Driven Selection: The improved toxicity profile of inavolisib, particularly the lower incidence of severe hyperglycemia and rash compared to alpelisib, may make it a more manageable option for clinicians and patients [4]. This improved therapeutic window is a key differentiator.

References

Inavolisib biomarker analysis and patient selection

Author: Smolecule Technical Support Team. Date: February 2026

Biomarker Analysis for Patient Selection

The selection of patients for inavolisib therapy is exclusively based on the presence of PIK3CA mutations in the tumor. These mutations are a critical biomarker for predicting treatment response [1] [2] [3].

The table below summarizes the key biomarkers and their role in patient selection for inavolisib and comparable agents:

Biomarker Therapeutic Relevance Detection Methods Role in Patient Selection

| PIK3CA Mutation [1] [2] [3] | Target of inavolisib; drives endocrine resistance [4]. | - Tissue biopsy (PCR or NGS)

  • Liquid biopsy (plasma ctDNA) [1] [5] | Mandatory: Confirmation of mutation is required for treatment eligibility [3]. | | HR-positive/HER2-negative Status [2] [6] | Defines the breast cancer subtype for which inavolisib is indicated. | Immunohistochemistry (IHC), FISH [5]. | Mandatory: Therapy is approved specifically for this subtype [6]. | | ESR1 Mutation [1] | A mechanism of resistance to aromatase inhibitors. | Liquid biopsy (ctDNA) [1]. | Complementary: Not for inavolisib selection, but used for other agents (e.g., oral SERDs); can be monitored serially [1]. |

The following diagram illustrates the biomarker testing workflow to identify eligible patients for inavolisib therapy:

Biomarker Testing Workflow for Inavolisib Start Patient with HR+/HER2− Advanced Breast Cancer SampleCollection Tumor Sample Collection Start->SampleCollection MethodChoice Biomarker Testing Method SampleCollection->MethodChoice PIK3CA_Analysis PIK3CA Mutation Analysis MethodChoice->PIK3CA_Analysis  Tissue Biopsy (PCR/NGS) MethodChoice->PIK3CA_Analysis  Liquid Biopsy (ctDNA) Result Result Interpretation PIK3CA_Analysis->Result Eligible Eligible for Inavolisib Combination Therapy Result->Eligible PIK3CA Mutation Detected NotEligible Not Eligible for Inavolisib Consider Alternative Regimens Result->NotEligible PIK3CA Wild-Type

Comparative Clinical Trial Data

The efficacy of inavolisib is demonstrated by its performance in clinical trials compared to other agents targeting the PI3K/AKT pathway. The table below summarizes key outcomes from pivotal studies.

Trial Agent & Regimen Patient Population & Line of Therapy Primary PFS Results (Median) Overall Survival (OS) Data (Median) Key Biomarker & Testing Method
Inavolisib + Palbociclib + Fulvestrant (INAVO120) [1] [3] [7] PIK3CA-mutated, HR+/HER2− aBC; 1st-line after endocrine relapse 17.2 months vs. 7.3 months (control) [1] [3] 34.0 months vs. 27.0 months (control) [1] [3] PIK3CA mutation (ctDNA or tissue) [1]
Alpelisib + Fulvestrant (SOLAR-1) [8] PIK3CA-mutated, HR+/HER2− mBC; post-CDK4/6i 11.0 months vs. 5.7 months (control) [8] Exploratory mOS: 39.3 months [8] PIK3CA mutation (tissue)
Capivasertib + Fulvestrant (CAPItello-291) [8] AKT-pathway-altered, HR+/HER2− aBC; post-endocrine therapy 7.3 months vs. 3.1 months (control) in altered population [8] Data not mature / not reported [8] PIK3CA/AKT1/PTEN alteration (tissue)

Detailed Experimental Protocols

For researchers, here are the detailed methodologies for key experiments cited in the clinical data.

PIK3CA Mutation Detection

This protocol is critical for patient stratification in trials like INAVO120 [5].

  • Sample Types: Archival or fresh Formalin-Fixed Paraffin-Embedded (FFPE) tumor tissue, or plasma-derived circulating tumor DNA (ctDNA) [2] [5].
  • DNA Extraction:
    • FFPE Samples: Macro-dissection of tumor areas, proteinase K digestion, and DNA extraction via chloroform and ethanol precipitation [5].
    • ctDNA Samples: Use of kits like QIAamp MinElute Virus Spin Kit from 1 mL of plasma [5].
  • Testing Methods:
    • PCR-based Tests: The Cobas PIK3CA Mutation Test is an FDA-approved option. Amplification Refractory Mutation System (ARMS) assays can detect specific hotspot mutations with high sensitivity (allele frequency as low as 0.5%) [5].
    • Next-Generation Sequencing (NGS): Provides a broader spectrum of mutation data and is often used in clinical trials for comprehensive genomic profiling [1] [5].
Circulating Tumor DNA (ctDNA) Analysis for ESR1

The SERENA-6 trial established a protocol for using ctDNA to dynamically guide therapy [1].

  • Sample Collection: Plasma samples are collected every 2-3 months alongside routine imaging during treatment [1].
  • ctDNA Analysis: Testing is performed to monitor for the emergence of ESR1 mutations, which confer resistance to aromatase inhibitors [1].
  • Intervention: Upon detection of ESR1 mutations in ctDNA before radiological progression, patients in the trial were switched from an aromatase inhibitor to camizestrant (an oral SERD), which significantly improved progression-free survival [1]. This demonstrates the utility of serial liquid biopsy for therapy adaptation.

Interpretation Guide & Clinical Relevance

  • Biomarker-Driven Indication: Inavolisib is a clear example of precision medicine, as its use is contingent upon prior confirmation of a PIK3CA mutation [3]. This underscores the necessity of routine biomarker testing at the time of advanced disease diagnosis.
  • Optimal Sequencing: The impressive overall survival benefit in the first-line setting from the INAVO120 trial suggests that the inavolisib-based triplet regimen (with a CDK4/6 inhibitor and fulvestrant) is poised to become a new standard of care for patients with PIK3CA-mutated, endocrine-resistant advanced breast cancer [1] [9].
  • Toxicity Management: While inavolisib has a more manageable safety profile than earlier PI3K inhibitors, on-target toxicities like hyperglycemia, stomatitis, and rash still occur [2] [8]. Proactive management with antihyperglycemic agents, steroid mouthwash, and antihistamines is essential to maintain patients on therapy and derive maximum benefit [2] [8].

References

Comparative Analysis of Targeted Therapies for PIK3CA-Mutated Advanced Breast Cancer

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key efficacy and safety outcomes from the pivotal trials of three targeted agents, which are crucial indicators for assessing a therapy's impact on quality of life and overall clinical benefit.

Feature Inavolisib + Palbociclib + Fulvestrant [1] [2] [3] Alpelisib + Fulvestrant [4] Capivasertib + Fulvestrant [4]
Approved Indication Endocrine-resistant, PIK3CA-mutated aBC in the first-line setting [2] PIK3CA-mutated, HR+/HER2- mBC after progression on endocrine therapy [4] HR+/HER2- locally advanced or mBC with AKT-pathway alterations (PIK3CA, AKT1, or PTEN) after progression on endocrine therapy [4]
Pivotal Trial INAVO120 (Phase III) SOLAR-1 (Phase III) CAPItello-291 (Phase III)
Median PFS (vs. Control) 15.0 months vs. 7.3 months (HR=0.43) [2] [5] 11.0 months vs. 5.7 months (HR=0.65) [4] 7.3 months vs. 3.1 months in AKT-pathway altered population (HR=0.50) [4]
Median OS (vs. Control) 34.0 months vs. 27.0 months (HR=0.67) [1] [3] Exploratory 39.3 months vs. 31.4 months [4] Not Reached (HR=0.74 in overall population) [4]
Objective Response Rate 58.4% [2] [5] Not Specified 28.8% (in AKT-pathway altered population) [4]
Time to Chemotherapy 35.6 months vs. 12.6 months (HR=0.43) [1] [3] Not Reported Not Reported
Key Grade 3/4 AEs Neutropenia (80.2%), Hyperglycemia (5.6%), Stomatitis (5.6%), Diarrhea (3.7%) [5] Hyperglycemia (33.9%), Rash (9.9%) [4] Diarrhea (9.3%), Rash (6.1%), Hyperglycemia (2.3%) [4]
Discontinuation due to AEs 6.8% (of any trial agent) [5] 25.0% (of alpelisib) [4] 13.0% (of capivasertib) [4]

Detailed Efficacy and Safety Outcomes

Beyond the summary table, a deeper look into the data reveals critical nuances for drug development and clinical decision-making.

  • Inavolisib's Quality of Life Correlates: The INAVO120 trial demonstrated that the inavolisib regimen delayed the time to chemotherapy by approximately two years (35.6 months vs. 12.6 months) compared to the control arm [1] [3]. This delay is a significant patient-centric outcome, as it preserves patients from the often more debilitating side effects of chemotherapy for a longer period. The low discontinuation rate of 6.8% due to adverse events further supports better treatment tolerability and the potential for sustained therapy [5].

  • Comparative Safety Profiles: The management of adverse events differs notably among these agents, impacting their clinical utility.

    • Hyperglycemia: This is a major concern with PI3Kα inhibition. Alpelisib has a high incidence of grade 3/4 hyperglycemia (33.9%), requiring proactive management with metformin [4]. In contrast, inavolisib reported a much lower rate of 5.6% [5], while capivasertib (an AKT inhibitor) had the lowest at 2.3% [4].
    • Rash and Gastrointestinal Effects: Alpelisib is associated with significant rash (9.9% grade 3/4) [4]. Capivasertib leads to more diarrhea (9.3% grade 3/4) [4]. For inavolisib, no grade 3/4 rash was reported, and severe diarrhea was less frequent (3.7%) [5].

Mechanism of Action and Trial Design

Understanding the distinct biological targets and trial methodologies is essential for interpreting the comparative data.

Mechanism of Action (MoA) Pathway

The drugs target different nodes within the same oncogenic signaling pathway, as illustrated below.

G PIK3CA_Mutation PIK3CA Mutation PI3K_alpha PI3Kα (p110α) PIK3CA_Mutation->PI3K_alpha Constitutive Activation PIP3 PIP3 PI3K_alpha->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3  Substrate AKT AKT PIP3->AKT Activates Cell_Growth Cell Growth & Survival AKT->Cell_Growth Inavolisib Inavolisib Inavolisib->PI3K_alpha Alpelisib Alpelisib Alpelisib->PI3K_alpha Capivasertib Capivasertib Capivasertib->AKT

Diagram Title: PI3K/AKT Pathway and Drug Targets

The diagram shows:

  • Alpelisib and Inavolisib both inhibit the PI3Kα protein, but inavolisib is uniquely designed to also trigger the degradation of the mutant p110α protein, potentially leading to a more durable pathway suppression and a differentiated safety profile [4] [6].
  • Capivasertib acts downstream by inhibiting all forms of AKT, making it effective for a broader range of mutations in the pathway (PIK3CA, AKT1, PTEN) [4].
Key Experimental Protocols

The following outlines the core design of the pivotal trials referenced:

  • INAVO120 (NCT04191499) [2] [5]: This was a Phase III, randomized, double-blind, placebo-controlled study.

    • Patient Population: 325 patients with PIK3CA-mutated, HR+/HER2-negative locally advanced or metastatic breast cancer with endocrine resistance, and no prior systemic therapy for metastatic disease.
    • Intervention: Inavolisib (9 mg once daily) + palbociclib (125 mg; 21 days on/7 days off) + fulvestrant (500 mg IM) vs. placebo + palbociclib + fulvestrant.
    • Primary Endpoint: Investigator-assessed Progression-Free Survival (PFS).
    • Key Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR).
  • SOLAR-1 (NCT02437318) [4]: A Phase III, randomized, double-blind, placebo-controlled trial.

    • Patient Population: Postmenopausal women and men with PIK3CA-mutated, HR+/HER2-negative advanced breast cancer who had progressed on/after endocrine therapy.
    • Intervention: Alpelisib (300 mg daily) + fulvestrant vs. placebo + fulvestrant.
  • CAPItello-291 (NCT04305496) [4]: A Phase III, double-blind, placebo-controlled trial.

    • Patient Population: Patients with HR+/HER2-negative advanced breast cancer who progressed on an aromatase inhibitor, with or without a CDK4/6 inhibitor. Included both overall population and an AKT-pathway altered cohort.
    • Intervention: Capivasertib (400 mg twice daily; 4 days on/3 days off) + fulvestrant vs. placebo + fulvestrant.

Conclusion for Research and Development

The data indicates that inavolisib, combined with palbociclib and fulvestrant, establishes a new first-line treatment option for patients with endocrine-resistant, PIK3CA-mutated advanced breast cancer. Its profile is characterized by:

  • Significant efficacy gains, including a statistically significant overall survival benefit and a marked delay in the need for chemotherapy [1] [3].
  • A manageable safety profile with low discontinuation rates, which is a notable advancement in the field of PI3K inhibition [5].

For researchers, the development of inavolisib highlights the importance of engineering highly selective inhibitors with additional mechanisms like targeted protein degradation to improve the therapeutic window. The ongoing Phase III trials (INAVO121, INAVO122, INAVO123) in different combinations and settings will further define its role in the treatment landscape [1] [4].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.5

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

407.14051043 g/mol

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407.14051043 g/mol

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29

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L4C1UY2NYH

Wikipedia

Inavolisib

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Last modified: 08-15-2023

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